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Foundational

2-Amino-6-methoxynicotinamide mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 6-Methoxynicotinamide Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Abstract This...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 6-Methoxynicotinamide

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the in vitro mechanism of action of 6-methoxynicotinamide (also known as JBSNF-000088), a potent small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT). As a key enzyme in cellular metabolism, NNMT has emerged as a significant therapeutic target for metabolic disorders and various cancers. This document elucidates the core biochemical interaction of 6-methoxynicotinamide with NNMT, details the downstream metabolic and signaling consequences of this inhibition, and provides validated experimental protocols for its characterization. The central mechanism involves competitive inhibition of NNMT, leading to a cascade of effects including the preservation of cellular NAD+ and S-adenosylmethionine (SAM) pools, which in turn modulates the activity of critical downstream pathways and results in distinct cellular phenotypes such as reduced proliferation and apoptosis in cancer cell models.

Introduction to Nicotinamide N-methyltransferase (NNMT) and 6-Methoxynicotinamide

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in regulating cellular metabolism and epigenetic states.[1][2] It catalyzes the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to nicotinamide (NAM), a precursor to nicotinamide adenine dinucleotide (NAD+). This reaction yields 1-methyl-nicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[3][4] Overexpression of NNMT is strongly associated with the pathophysiology of metabolic diseases, including obesity and type 2 diabetes, as well as the progression of numerous cancers.[2][3][5] By consuming SAM and NAM, NNMT can deplete the cellular pools of these critical metabolites, thereby impacting NAD+-dependent signaling pathways and cellular methylation potential.[1][4]

6-Methoxynicotinamide (JBSNF-000088) is a potent, orally bioavailable small molecule designed as a structural analog of the native NNMT substrate, nicotinamide.[3][6] Its development was driven by the therapeutic hypothesis that inhibiting NNMT could reverse the pathological consequences of its overexpression. In vitro and preclinical studies have demonstrated that 6-methoxynicotinamide effectively inhibits NNMT activity, leading to beneficial effects on glucose metabolism, insulin sensitivity, and tumor cell growth.[3][7][8] This guide focuses specifically on the molecular and cellular mechanisms that underpin these effects in an in vitro context.

Core Mechanism of Action: Competitive Inhibition of NNMT

Molecular Interaction with the NNMT Active Site

The primary mechanism of action for 6-methoxynicotinamide is its direct, competitive inhibition of the NNMT enzyme.[3] As a nicotinamide analog, it is recognized by and binds to the nicotinamide-binding pocket within the enzyme's active site.[7][9] By occupying this site, it prevents the endogenous substrate, nicotinamide, from binding and subsequently being methylated by SAM. While it acts as a competitive substrate analog, it is converted to its N-methylated product at a very slow rate, effectively functioning as an inhibitor.[3] This direct competitive binding is the foundational event from which all downstream cellular effects originate.

cluster_0 NNMT Catalytic Cycle (Uninhibited) cluster_1 Inhibition by 6-Methoxynicotinamide SAM SAM NNMT_Enzyme NNMT Enzyme SAM->NNMT_Enzyme NAM Nicotinamide (NAM) NAM->NNMT_Enzyme MNA 1-Methylnicotinamide (MNA) NNMT_Enzyme->MNA SAH SAH NNMT_Enzyme->SAH Inhibitor 6-Methoxynicotinamide NNMT_Inhibited NNMT Enzyme Inhibitor->NNMT_Inhibited Competitive Binding Block X NNMT_Inhibited->Block NAM_blocked Nicotinamide (NAM) NAM_blocked->Block Binding Blocked

Caption: Core inhibitory mechanism of 6-Methoxynicotinamide on the NNMT enzyme.

Direct Biochemical Consequences

The immediate and measurable biochemical outcome of NNMT inhibition by 6-methoxynicotinamide is a significant reduction in the production of MNA and SAH.[3] Cellular-based in vitro assays consistently demonstrate a dose-dependent decrease in intracellular MNA levels upon treatment with the inhibitor.[8][10] This serves as a direct biomarker of target engagement and enzymatic inhibition within a cellular context.

Downstream Cellular and Metabolic Consequences

Inhibiting the primary function of NNMT initiates a cascade of significant downstream effects on cellular metabolism and signaling networks.

Modulation of Critical Metabolic Pools: NAD+ and SAM

By blocking the consumption of nicotinamide (NAM) and SAM, 6-methoxynicotinamide preserves the intracellular pools of these vital metabolites.[1][4]

  • Preservation of NAD+: NAM is a primary precursor for the NAD+ salvage pathway.[11] By preventing its methylation by NNMT, 6-methoxynicotinamide ensures NAM is available for conversion into NAD+ by the enzyme NAMPT.[4][11] Maintaining a robust NAD+ pool is critical for cellular redox reactions and as a co-substrate for NAD+-dependent enzymes.

  • Modulation of Cellular Methylation: The inhibition of NNMT reduces the conversion of SAM to SAH.[4] SAH is a potent feedback inhibitor of most cellular methyltransferases. Therefore, a reduction in SAH production alters the SAM/SAH ratio, a key indicator of the cell's methylation potential.[12] This can have broad effects on epigenetic processes like histone and DNA methylation.

Impact on Downstream Signaling Pathways

The changes in NAD+ and SAM/SAH levels directly influence key signaling pathways that regulate cell fate, survival, and energy metabolism.

  • Sirtuin (SIRT) and PARP Activity: Sirtuins and Poly(ADP-ribose) polymerases (PARPs) are critical families of NAD+-dependent enzymes.[9] Sirtuins, such as SIRT1, are involved in glucose homeostasis and mitochondrial function, while PARPs are central to DNA repair and cell death pathways.[4] By preserving NAD+ levels, NNMT inhibition can indirectly modulate the activity of these enzymes.

  • Phenotypic Effects in Cancer Cells: In various cancer cell lines, including osteosarcoma and non-small cell lung cancer, inhibition of NNMT by 6-methoxynicotinamide leads to significant anti-proliferative effects.[8][9] Published in vitro studies have reported:

    • A significant reduction in cell viability and growth.[8]

    • An increase in the production of intracellular Reactive Oxygen Species (ROS).[8]

    • The induction of apoptosis, or programmed cell death.[8]

These phenotypic outcomes are the culmination of the metabolic and signaling perturbations initiated by the inhibition of NNMT.

cluster_metabolism Metabolic Pool Modulation cluster_signaling Downstream Signaling & Cellular Effects Inhibitor 6-Methoxynicotinamide NNMT NNMT Inhibitor->NNMT Inhibits SAM_pool ↑ SAM Pool NNMT->SAM_pool Modulates Pools NAM_pool ↑ Nicotinamide (NAM) Pool NNMT->NAM_pool Modulates Pools SAH_pool ↓ SAH Pool NNMT->SAH_pool Modulates Pools Methylation Altered Cellular Methylation Potential (↑ SAM/SAH Ratio) SAM_pool->Methylation NAD_pool ↑ NAD+ Pool NAM_pool->NAD_pool via Salvage Pathway SAH_pool->Methylation SIRT_PARP Modulation of SIRT & PARP Activity NAD_pool->SIRT_PARP Apoptosis ↑ Apoptosis Methylation->Apoptosis Viability ↓ Cell Viability Methylation->Viability SIRT_PARP->Apoptosis SIRT_PARP->Viability ROS ↑ ROS Production Viability->ROS

Caption: Downstream consequences of NNMT inhibition by 6-Methoxynicotinamide.

Experimental Protocols for In Vitro Characterization

Verifying the mechanism of action of 6-methoxynicotinamide in vitro requires a series of biochemical and cell-based assays.

Protocol: Biochemical NNMT Enzyme Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of recombinant NNMT. A fluorescence-based method is commonly used.[13]

Objective: To determine the IC50 value of 6-methoxynicotinamide against purified NNMT enzyme.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 0.04% BSA, 2 mM DTT.

    • Enzyme Solution: Prepare a working solution of purified human NNMT enzyme (e.g., 5 ng/well) in Assay Buffer.

    • Inhibitor Plate: Perform serial dilutions of 6-methoxynicotinamide in 100% DMSO, then dilute further in Assay Buffer to achieve the final desired concentrations (typically with a final DMSO concentration of 1%).

    • Substrate Mix: Prepare a mixture of SAM and nicotinamide in Assay Buffer (e.g., final concentrations of 7 µM SAM and 20 µM nicotinamide).

  • Assay Procedure:

    • Add 5 µL of the diluted inhibitor or vehicle (DMSO control) to the wells of a 384-well assay plate.

    • Add 10 µL of the Enzyme Solution to each well and pre-incubate for 30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the Substrate Mix to all wells.

    • Incubate the plate for 60 minutes at 37°C.

  • Detection:

    • Stop the reaction by adding a stop/development solution. One common method involves adding acetophenone and KOH, which reacts with the MNA product to form a fluorescent derivative.[13]

    • After a development incubation, add formic acid to stabilize the fluorophore.[13]

    • Read the fluorescence on a plate reader at appropriate excitation/emission wavelengths (e.g., Ex: 375 nm, Em: 430 nm).[13]

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Experimental workflow for a biochemical NNMT inhibition assay.

Protocol: Cellular NNMT Activity Assay (MNA Quantification)

This assay confirms target engagement in a cellular environment by measuring the reduction of the product, MNA.

Objective: To determine the cellular IC50 by measuring the inhibition of MNA production in a cell line.

Methodology:

  • Cell Culture: Plate cells (e.g., U2OS osteosarcoma cells, which have high NNMT expression) in a 96-well plate and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with a range of concentrations of 6-methoxynicotinamide for a specified period (e.g., 24-72 hours).

  • Sample Collection:

    • Pellet the cells by centrifugation.

    • Lyse the cells (e.g., using a lysis buffer or methanol extraction) to release intracellular metabolites.

  • MNA Quantification:

    • Analyze the cell lysates for MNA content using a quantitative method like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[13] An internal standard (e.g., d4-MNA) should be used for accurate quantification.

  • Data Analysis:

    • Normalize MNA levels to total protein concentration for each sample.

    • Calculate the percent reduction in MNA relative to vehicle-treated cells.

    • Plot the percent reduction against the logarithm of the inhibitor concentration to determine the cellular IC50.

Quantitative Data Summary

The potency of 6-methoxynicotinamide has been characterized across multiple species and in different cell-based systems.

Target/SystemAssay TypeIC50 Value (µM)Reference(s)
Human NNMT Biochemical (Enzyme)1.8[6][10][13]
Monkey NNMT Biochemical (Enzyme)2.8[6][10][13]
Mouse NNMT Biochemical (Enzyme)5.0[6][10][13]
U2OS Cells Cellular (MNA Reduction)1.6[6][10][13]
3T3L1 Adipocytes Cellular (MNA Reduction)6.3[6][10][13]

Conclusion

The in vitro mechanism of action of 6-methoxynicotinamide is centered on its function as a high-affinity competitive inhibitor of the NNMT enzyme. By blocking the N-methylation of nicotinamide, it triggers a series of predictable and therapeutically relevant downstream effects. These include the conservation of essential NAD+ and SAM metabolic pools, which in turn influences the activity of key signaling pathways involved in cellular energy, survival, and epigenetics. The resulting phenotypes, particularly the reduction of viability and induction of apoptosis in cancer cells, provide a strong rationale for its development as a targeted therapeutic agent. The experimental protocols detailed herein offer a robust framework for researchers to further investigate and validate the effects of this and similar NNMT inhibitors.

References

  • Kannt, A., Rajagopal, S., Kadnur, S.K., et al. A small molecule inhibitor of nicotinamide N-methyltransferase for the treatment of metabolic disorders. Scientific Reports. [URL: https://www.
  • Parsons, R.B., et al. Profile of compound 1 (JBSNF-000088) in enzymatic and cell based... ResearchGate. [URL: https://www.researchgate.net/figure/Profile-of-compound-1-JBSNF-000088-in-enzymatic-and-cell-based-assays-A-C-JBSNF-000088_fig1_323490230]
  • InvivoChem. JBSNF-000088 | Nicotinamide N-methyltransferase (NNMT) inhibitor. [URL: https://www.invivochem.com/products/jbsnf-000088]
  • Li, F., et al. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10571064/]
  • Xiao, Y., et al. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10718530/]
  • Kannt, A., et al. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. MDPI. [URL: https://www.mdpi.com/1420-3049/26/4/991]
  • MedChemExpress. JBSNF-000088 (6-Methoxynicotinamide) | NNMT Inhibitor. [URL: https://www.medchemexpress.com/jbsnf-000088.html]
  • Cayman Chemical. JBSNF-000088 (6-Methoxynicotinamide, NSC 70628, CAS Number: 7150-23-4). [URL: https://www.caymanchem.com/product/24016/jbsnf-000088]
  • Rath, V., et al. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5594436/]
  • Parsons, R.B., et al. Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution. MDPI. [URL: https://www.mdpi.com/2072-6694/13/19/4911]
  • BellBrook Labs. NNMT Activity Assay | A Validated HTS Inhibitor Screening Assay. [URL: https://bellbrooklabs.com/nnmt-activity-assay-kit/]
  • Li, J., et al. Nicotinamide N-Methyltransferase Remodeled Cell Metabolism and Aggravated Proinflammatory Responses by Activating STAT3/IL1β/PGE2 Pathway. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10453589/]
  • Gao, Y., et al. Mechanisms and inhibitors of nicotinamide N-methyltransferase. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8149817/]
  • Avnet, S., et al. Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9658823/]
  • ResearchGate. Effect of increased nicotinamide concentration upon NNMT activity in... [URL: https://www.researchgate.net/figure/Effect-of-increased-nicotinamide-concentration-upon-NNMT-activity-in-HepG2_fig3_354924716]
  • BenchChem. JBSNF-000088: A Technical Guide to a Novel NNMT Inhibitor for Metabolic Disorders. [URL: https://www.benchchem.com/pdf/JBSNF-000088-Technical-Guide.pdf]

Sources

Exploratory

Chemical structure and properties of 2-Amino-6-methoxynicotinamide

An In-Depth Technical Guide to the Chemical Structure and Properties of 2-Amino-6-methoxynicotinamide An advisory for the reader: Publicly accessible, in-depth research on 2-Amino-6-methoxynicotinamide (CAS 1298123-77-9)...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical Structure and Properties of 2-Amino-6-methoxynicotinamide

An advisory for the reader: Publicly accessible, in-depth research on 2-Amino-6-methoxynicotinamide (CAS 1298123-77-9) is notably scarce. This guide endeavors to provide a comprehensive overview based on available data. To offer a broader context within its chemical class, this document will also reference the closely related and extensively studied compound, 6-Methoxynicotinamide (CAS 7150-23-4). It is crucial to distinguish between these two distinct molecules.

Introduction

2-Amino-6-methoxynicotinamide is a substituted pyridine derivative. Its structure, featuring an amino group, a methoxy group, and a carboxamide functional group on a pyridine ring, suggests its potential for diverse chemical reactivity and biological activity. The nicotinamide scaffold is a fundamental component of the coenzyme nicotinamide adenine dinucleotide (NAD) and is prevalent in many biologically active molecules. The strategic placement of substituents on this core structure can significantly influence its physicochemical properties and pharmacological effects.

This guide provides a detailed examination of the chemical structure and known properties of 2-Amino-6-methoxynicotinamide. Due to the limited specific data for this compound, we will also draw informed parallels with the well-characterized analog, 6-Methoxynicotinamide, a potent inhibitor of Nicotinamide N-methyltransferase (NNMT).

Chemical Structure and Properties of 2-Amino-6-methoxynicotinamide

The structural identity of 2-Amino-6-methoxynicotinamide is defined by its unique arrangement of functional groups on the nicotinamide core.

Chemical Structure

The chemical structure of 2-Amino-6-methoxynicotinamide is depicted below:

Caption: Chemical structure of 2-Amino-6-methoxynicotinamide.

Physicochemical Properties

A summary of the known physicochemical properties of 2-Amino-6-methoxynicotinamide is presented in the table below.

PropertyValueSource
CAS Number 1298123-77-9[1]
Molecular Formula C₇H₉N₃O₂[1]
Appearance Yellow to off-white solid[1]
Synonym 3-Pyridinecarboxamide, 2-amino-6-methoxy-[1]
Storage 2-8°C[1]

Synthesis of 2-Amino-6-methoxynicotinamide

Below is a conceptual workflow for a putative synthesis:

Putative_Synthesis Start 2-Chloro-6-methoxynicotinonitrile Step1 Ammonolysis Start->Step1 NH3 Intermediate 2-Amino-6-methoxynicotinonitrile Step1->Intermediate Step2 Partial Hydrolysis Intermediate->Step2 H2O, Acid/Base catalyst Product 2-Amino-6-methoxynicotinamide Step2->Product caption Putative synthesis workflow for 2-Amino-6-methoxynicotinamide.

Caption: Putative synthesis workflow for 2-Amino-6-methoxynicotinamide.

It is imperative to note that this proposed pathway is theoretical and would require experimental validation and optimization.

Biological Activity and Potential Applications

Direct studies on the biological activity of 2-Amino-6-methoxynicotinamide are not currently published. However, its structural similarity to 6-Methoxynicotinamide (JBSNF-000088), a potent inhibitor of Nicotinamide N-methyltransferase (NNMT), suggests that it may be of interest in the field of metabolic diseases and oncology.

NNMT is an enzyme that catalyzes the methylation of nicotinamide and other pyridine-containing compounds[3]. Elevated levels of NNMT have been associated with various diseases, including metabolic disorders and cancer[4]. Therefore, inhibitors of NNMT are of significant therapeutic interest.

Given that 2-Amino-6-methoxynicotinamide shares the core 6-methoxynicotinamide structure, it is plausible that it could also interact with the NNMT active site. The presence of the 2-amino group would alter the electronic and steric properties of the molecule, which could either enhance or diminish its inhibitory activity compared to 6-Methoxynicotinamide. Further research is required to explore this potential.

A Comparative Look at 6-Methoxynicotinamide (JBSNF-000088)

To provide a more comprehensive understanding of the chemical space to which 2-Amino-6-methoxynicotinamide belongs, this section details the properties and biological activity of the extensively studied 6-Methoxynicotinamide.

Chemical Structure and Properties of 6-Methoxynicotinamide

Caption: Chemical structure of 6-Methoxynicotinamide.

PropertyValueSource
CAS Number 7150-23-4[5][6]
Molecular Formula C₇H₈N₂O₂[5][6]
IUPAC Name 6-methoxy-3-pyridinecarboxamide[5]
Synonyms JBSNF-000088, 6-Methoxyniacinamide, NSC 70628[5][7]
Molecular Weight 152.15 g/mol [7]
Appearance White to beige powder[7]
Solubility DMSO: 2 mg/mL (clear)[7]
Storage 2-8°C[7]
Biological Activity of 6-Methoxynicotinamide

6-Methoxynicotinamide, also known as JBSNF-000088, is a potent and orally active inhibitor of Nicotinamide N-methyltransferase (NNMT).[8] It has been shown to inhibit human, monkey, and mouse NNMT with IC50 values of 1.8 µM, 2.8 µM, and 5.0 µM, respectively.[8] By inhibiting NNMT, JBSNF-000088 reduces the levels of 1-methylnicotinamide (MNA) and has demonstrated therapeutic potential in animal models of metabolic diseases.[3][8] Specifically, it has been shown to drive insulin sensitization, modulate glucose levels, and reduce body weight.[8]

Synthesis of 6-Methoxynicotinamide

A published synthesis of 6-Methoxynicotinamide involves the treatment of methyl 6-methoxynicotinate with methanolic ammonia at an elevated temperature.[3]

Experimental Protocol: Synthesis of 6-Methoxynicotinamide [3]

  • A solution of methyl 6-methoxynicotinate (20 g, 119.64 mmol) in methanolic ammonia (200.0 mL) is prepared in a suitable reaction vessel.

  • The reaction mixture is stirred for 16 hours at 70 °C.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mobile phase of 5% methanol in dichloromethane.

  • Upon completion, the reaction mixture is concentrated under reduced pressure to yield the crude product.

  • The crude solid is triturated with diethyl ether (100 mL).

  • The solid is collected by filtration through a Buchner funnel and dried under vacuum to afford 6-methoxynicotinamide as an off-white solid.

Analytical Characterization of 6-Methoxynicotinamide

The structure and purity of 6-Methoxynicotinamide can be confirmed using various analytical techniques.

  • ¹H NMR (DMSO-d6, 400 MHz): δ 3.88 (s, 3H), 6.84 (d, J = 8.8 Hz, 1H), 7.34 (s, 1H), 7.92 (s, 1H), 8.10 (dd, J = 8.4 Hz, J = 8.4 Hz, 1H), 8.66 (d, J = 1.6 Hz, 1H).[3]

  • Mass Spectrometry (ESI): m/z 153.1 (M+H)⁺.[3]

  • HPLC Purity: 99.71% at 254 nm.[3]

Conclusion

2-Amino-6-methoxynicotinamide is a nicotinamide derivative with a defined chemical structure but limited characterization in the public domain. Its structural relationship to the potent NNMT inhibitor 6-Methoxynicotinamide suggests a potential for biological activity that warrants further investigation. This guide has provided all available information on 2-Amino-6-methoxynicotinamide and has offered a detailed overview of its well-studied analog to provide a valuable resource for researchers in medicinal chemistry and drug discovery. Future studies are essential to elucidate the synthesis, properties, and potential therapeutic applications of 2-Amino-6-methoxynicotinamide.

References

  • Kannt, A., Rajagopal, S., Kadnur, S. V., et al. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. Sci Rep. 2018;8(1):3660. [Link]

  • Rlavie. 2-Amino-6-Methoxynicotinamide. [Link]

  • ResearchGate. Structures of human and mouse NNMT in complex with SAH and N-methylated... [Link]

  • MedChemExpress (Chinese). JBSNF-000088 (6-Methoxynicotinamide). [Link]

  • Martin, N. I., et al. Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). RSC Chem. Biol., 2021, 2, 1546-1553. [Link]

  • Google Patents. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.

Sources

Foundational

Pharmacokinetic Profiling of 2-Amino-6-methoxynicotinamide: An In-depth Technical Guide for Early Drug Discovery

Abstract The successful progression of a new chemical entity (NCE) from hit-to-lead and into preclinical development is critically dependent on a thorough understanding of its pharmacokinetic (PK) properties. Poor absorp...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The successful progression of a new chemical entity (NCE) from hit-to-lead and into preclinical development is critically dependent on a thorough understanding of its pharmacokinetic (PK) properties. Poor absorption, distribution, metabolism, and excretion (ADME) characteristics are a leading cause of candidate attrition. This in-depth technical guide provides a comprehensive framework for the early-stage pharmacokinetic profiling of 2-Amino-6-methoxynicotinamide, a novel small molecule candidate. As a Senior Application Scientist, this document synthesizes established principles with field-proven insights to present a logical, efficient, and self-validating workflow. The guide details the causality behind experimental choices, provides step-by-step protocols for key in vitro and in vivo assays, and offers a clear strategy for data interpretation to enable informed decision-making in the drug discovery cascade.

Introduction: The Imperative of Early PK Profiling

In the landscape of modern drug discovery, the "fail early, fail cheap" paradigm is paramount. Integrating comprehensive ADME and pharmacokinetic studies at the earliest stages is not merely a screening step but a strategic imperative.[1] It allows for the rapid identification of liabilities that could derail a program in later, more resource-intensive phases.[2][3] For our candidate, 2-Amino-6-methoxynicotinamide, a robust PK profile is essential to understand its potential for achieving therapeutic concentrations at its target site, to guide dose selection for efficacy and safety studies, and to predict its behavior in humans.[4][5][6] This guide outlines a tiered and integrated approach, beginning with high-throughput in vitro assays to inform and refine subsequent in vivo studies.[7][8]

Strategic Objectives for 2-Amino-6-methoxynicotinamide Profiling

The primary goal is to build a comprehensive PK profile of 2-Amino-6-methoxynicotinamide to answer the following critical questions:

  • Absorption: Is the compound likely to be orally bioavailable? What are its fundamental physicochemical properties influencing absorption?

  • Distribution: To what extent does the compound bind to plasma proteins? A high degree of binding can limit the free fraction available for pharmacological activity.

  • Metabolism: How stable is the compound in the presence of metabolic enzymes? Identifying major metabolic pathways is crucial for understanding its clearance and potential for drug-drug interactions.

  • Excretion: While detailed excretion studies are typically later stage, early metabolic data can provide clues about the primary routes of elimination.

  • In Vivo Behavior: What is the concentration-time profile in a relevant preclinical species following intravenous and oral administration?

This structured approach will enable a data-driven assessment of 2-Amino-6-methoxynicotinamide's viability as a drug candidate.

In Vitro ADME Profiling: The Foundation

A panel of in vitro ADME assays will be conducted to provide an initial assessment of the compound's properties. These assays are designed to be high-throughput and require minimal compound quantities, making them ideal for the early discovery phase.[9][10]

Physicochemical Characterization

Fundamental physicochemical properties are the bedrock of a compound's pharmacokinetic behavior.

  • Aqueous Solubility: This determines the dissolution rate and, consequently, the absorption potential. We will assess both kinetic and thermodynamic solubility.

  • Log D7.4: The lipophilicity at physiological pH is a key determinant of a compound's ability to cross biological membranes.

Absorption and Permeability

The ability of 2-Amino-6-methoxynicotinamide to traverse the intestinal epithelium is a critical determinant of its oral bioavailability.

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that mimics the intestinal barrier, complete with tight junctions and efflux transporters.[11][12] This assay will determine the apparent permeability (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[13] An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).[12]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to allow for differentiation and monolayer formation.[14]

  • Monolayer Integrity Check: Transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer.[13]

  • Dosing: 2-Amino-6-methoxynicotinamide (e.g., at 10 µM) is added to either the apical (for A-B transport) or basolateral (for B-A transport) chamber.[13]

  • Sampling: Aliquots are collected from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).[12]

  • Quantification: The concentration of 2-Amino-6-methoxynicotinamide in the collected samples is determined by a validated LC-MS/MS method.

  • Papp Calculation: The apparent permeability is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.

Metabolic Stability

Understanding the metabolic fate of 2-Amino-6-methoxynicotinamide is crucial for predicting its in vivo clearance and half-life.

This assay provides an initial assessment of Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[15][16] The rate of disappearance of the compound when incubated with liver microsomes is measured to determine its intrinsic clearance.[15]

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation: 2-Amino-6-methoxynicotinamide (e.g., at 1 µM) is incubated with pooled human or rat liver microsomes (e.g., at 0.5 mg/mL) at 37°C.[15]

  • Reaction Initiation: The reaction is initiated by the addition of NADPH.

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).[15]

  • Sample Processing: The samples are centrifuged to precipitate proteins.

  • Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The natural log of the percentage of compound remaining is plotted against time to determine the rate constant of elimination (k). The half-life (t1/2) is calculated as 0.693/k, and intrinsic clearance (CLint) is calculated as (0.693/t1/2) / (mg microsomal protein/mL).[17]

To gain a more comprehensive view of metabolism, including both Phase I and Phase II pathways, a hepatocyte stability assay is employed.[16][17] Cryopreserved hepatocytes are a convenient and reliable model system.[18]

Experimental Protocol: Hepatocyte Stability Assay

  • Hepatocyte Preparation: Cryopreserved human or rat hepatocytes are thawed and diluted to a final concentration of, for example, 0.5 x 10^6 viable cells/mL in incubation medium.[18]

  • Incubation: 2-Amino-6-methoxynicotinamide (e.g., at 1 µM) is added to the hepatocyte suspension and incubated at 37°C with shaking.[17]

  • Sampling: Aliquots are removed at various time points (e.g., 0, 15, 30, 60, 120 minutes) and the reaction is terminated.[18]

  • Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Calculations: Similar to the microsomal stability assay, the half-life and intrinsic clearance are determined.[17]

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins influences its distribution and the concentration of free, pharmacologically active compound.[19]

Equilibrium dialysis is considered the gold standard method for determining plasma protein binding due to its minimal non-specific binding effects.[19][20]

Experimental Protocol: Equilibrium Dialysis

  • Apparatus Setup: A dialysis plate with a semi-permeable membrane separates a plasma-containing chamber from a buffer-containing chamber.

  • Incubation: 2-Amino-6-methoxynicotinamide is added to the plasma chamber, and the plate is incubated at 37°C until equilibrium is reached (typically 4-6 hours).[19]

  • Sampling: Aliquots are taken from both the plasma and buffer chambers.

  • Quantification: The concentration of the compound in both chambers is determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the concentration in the buffer chamber divided by the concentration in the plasma chamber.

In Vivo Pharmacokinetic Profiling in Rodents

Following the in vitro characterization, a discrete in vivo pharmacokinetic study in rodents (typically rats or mice) is essential to understand the compound's behavior in a whole organism.[4][5] This study will determine key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%).[6]

Study Design

A crossover design is often employed where a cohort of animals receives both an intravenous (IV) and an oral (PO) dose, with a washout period in between. The IV dose provides a baseline for distribution and clearance without the confounding factor of absorption, while the PO dose allows for the assessment of oral absorption and bioavailability.[21]

Experimental Protocol: Rodent IV/PO Pharmacokinetic Study

  • Animal Model: Male Wistar rats or CD-1 mice are commonly used.[4][22]

  • Dosing:

    • IV Administration: A single bolus dose (e.g., 1 mg/kg) is administered via the tail vein.[22][23]

    • PO Administration: A single dose (e.g., 5 mg/kg) is administered via oral gavage.[22][23]

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from the tail vein or another appropriate site.[22][24]

  • Plasma Preparation: Blood samples are processed to obtain plasma.

  • Bioanalytical Method Validation: A robust and sensitive LC-MS/MS method for the quantification of 2-Amino-6-methoxynicotinamide in plasma is developed and validated according to regulatory guidelines, assessing for parameters like accuracy, precision, selectivity, and stability.[25][26][27]

  • Sample Analysis: Plasma concentrations of 2-Amino-6-methoxynicotinamide are determined using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.[28]

Data Presentation and Interpretation

Clear and concise data presentation is crucial for effective decision-making.

Summary of In Vitro ADME Data
ParameterAssayResultInterpretation
Solubility Thermodynamic(e.g., 150 µg/mL)(e.g., Moderate solubility)
Lipophilicity Log D at pH 7.4(e.g., 2.1)(e.g., Optimal for membrane permeation)
Permeability Caco-2 Papp (A-B)(e.g., 15 x 10⁻⁶ cm/s)(e.g., High permeability)
Caco-2 Efflux Ratio(e.g., 1.2)(e.g., Not a significant substrate for efflux)
Metabolic Stability Human Liver Microsomes (t1/2)(e.g., 45 min)(e.g., Moderate metabolic stability)
Human Hepatocytes (t1/2)(e.g., 35 min)(e.g., Moderate metabolic stability)
Plasma Protein Binding Human Plasma (fu)(e.g., 0.15)(e.g., 85% bound, moderate binding)
Summary of In Vivo Pharmacokinetic Parameters in Rat
ParameterIV (1 mg/kg)PO (5 mg/kg)
Cmax (ng/mL) (e.g., 450)(e.g., 800)
Tmax (h) (e.g., 0.08)(e.g., 0.5)
AUC₀-inf (ng*h/mL) (e.g., 950)(e.g., 2800)
CL (mL/min/kg) (e.g., 17.5)-
Vdss (L/kg) (e.g., 2.5)-
t1/2 (h) (e.g., 2.8)(e.g., 3.1)
F (%) -(e.g., 59%)

Visualizing the Workflow

A clear visual representation of the experimental workflow ensures a logical progression of activities.

Pharmacokinetic_Profiling_Workflow cluster_0 In Vitro ADME Profiling cluster_1 In Vivo Pharmacokinetic Study cluster_2 Decision Making Physicochemical Physicochemical Permeability Permeability Physicochemical->Permeability Metabolic_Stability Metabolic Stability Permeability->Metabolic_Stability PPB Plasma Protein Binding Metabolic_Stability->PPB IV_Dosing Intravenous Dosing PPB->IV_Dosing PO_Dosing Oral Dosing PPB->PO_Dosing Blood_Sampling Serial Blood Sampling IV_Dosing->Blood_Sampling PO_Dosing->Blood_Sampling Bioanalysis LC-MS/MS Bioanalysis Blood_Sampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Go_NoGo Go/No-Go Decision Candidate Selection PK_Analysis->Go_NoGo

Caption: High-level workflow for the pharmacokinetic profiling of 2-Amino-6-methoxynicotinamide.

In_Vivo_PK_Study_Logic Animal_Cohort Rodent Cohort (e.g., Wistar Rats) IV_Admin Intravenous (IV) Administration (1 mg/kg) Animal_Cohort->IV_Admin Group 1 PO_Admin Oral (PO) Administration (5 mg/kg) Animal_Cohort->PO_Admin Group 2 Washout Washout Period IV_Admin->Washout Data_Analysis Plasma Concentration-Time Data Non-Compartmental Analysis (NCA) Calculation of PK Parameters (CL, Vd, t1/2, F%) IV_Admin->Data_Analysis:f0 PO_Admin->Washout PO_Admin->Data_Analysis:f0 Washout->IV_Admin Washout->PO_Admin

Caption: Crossover design for the in vivo rodent pharmacokinetic study.

Conclusion and Path Forward

This technical guide has outlined a comprehensive and scientifically rigorous approach to the early pharmacokinetic profiling of 2-Amino-6-methoxynicotinamide. By systematically evaluating its physicochemical properties, permeability, metabolic stability, and plasma protein binding in vitro, we can build a predictive foundation for its in vivo behavior. The subsequent rodent PK study provides the critical whole-organism data necessary to calculate key parameters like clearance, volume of distribution, half-life, and oral bioavailability.

The synthesized data will enable a confident go/no-go decision for the progression of 2-Amino-6-methoxynicotinamide into more advanced preclinical studies. A favorable pharmacokinetic profile, characterized by adequate oral bioavailability, a reasonable half-life, and predictable clearance, will provide a strong rationale for its continued development as a promising therapeutic candidate.

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). IONPath.
  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories.
  • Rodent In Vivo PK Service. (n.d.). Creative Biolabs.
  • Jones, B. R., et al. (2015). Bioanalytical Method Validation Considerations for LC–MS/MS Assays of Therapeutic Proteins. ResearchGate.
  • Plasma Protein Binding (PPB) Assays. (n.d.). WuXi AppTec.
  • Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig. (n.d.). WuXi AppTec.
  • Why IV/PO Studies Are Essential in Rodent PK Evaluation. (2025, May 29). Protherabilon.
  • Caco2 assay protocol. (n.d.). Unknown Source.
  • In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform.
  • Vazvaei, F., et al. (2015, September 29). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Bioanalysis.
  • In Vitro ADME Assays and Services. (n.d.). ICE Bioscience.
  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. (n.d.). SpringerLink.
  • Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. (n.d.). Unknown Source.
  • Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray.
  • Lin, J. H., Sugiyama, Y., & Awazu, S. (1982). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed.
  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. (n.d.). Nuvisan.
  • Murine Pharmacokinetic Studies. (n.d.). PMC - NIH.
  • Vazvaei, F. (2015, February 26). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. SlideShare.
  • A Guide to In Vitro ADME Testing in Drug Development. (2022, June 23). WuXi AppTec.
  • In Vitro ADME. (n.d.). BioDuro.
  • Predicting pharmacodynamic effects through early drug discovery with artificial intelligence-physiologically based pharmacokinetic (AI-PBPK) modelling. (2024, February 16). PMC.
  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (2014, July 27). Frontiers in Pharmacology.
  • Current Thoughts on Bioanalytical Method Validation for Biotherapeutics by Mass Spectrometry. (2020, November 19). Unknown Source.
  • Metabolic Stability Assays. (n.d.). Merck Millipore.
  • BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization. (n.d.). Sigma-Aldrich.
  • Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences.
  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. (2024, November 10). ScienceOpen.
  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025, August 3). Protocols.io.
  • Predicting pharmacodynamic effects through early drug discovery with artificial intelligence-physiologically based pharmacokinetic (AI-PBPK) modelling. (2024, February 16). PubMed.
  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. (2022, December 12). Visikol.
  • Plasma Protein Binding Assay. (n.d.). Evotec.
  • Evaluating Metabolic Stability in Drug Development: 5 Assays. (2023, October 9). WuXi AppTec.
  • AVN-492 Pharmacokinetic Studies in Rodents. (n.d.). Benchchem.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Thermo Fisher Scientific.
  • In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds. (n.d.). Thermo Fisher Scientific.
  • Integrating DMPK Early in Drug Development: A Strategic Imperative for Success. (2025, October 16). Xtalpi.
  • Pharmacokinetics and Toxicology Assessment in Preclinical Studies. (2024, November 22). Scholars Research Library.
  • Injections and Dosing. (n.d.). UNC School of Medicine.
  • Pharmacokinetic & Biodistribution. (n.d.). genOway.
  • Rodent PK Study. (n.d.). WuXi AppTec.
  • Prediction of compound in vivo pharmacokinetics in rats using machine and deep learning. (n.d.). Unknown Source.
  • Pre-clinical Data Analysis Ensuring Relevant First-in-Human Clinical Trials. (n.d.). International Pharmaceutical Industry.
  • Pharmacokinetics. (n.d.). Pharmaceuticals and Medical Devices Agency.
  • Reporting guidelines for population pharmacokinetic analyses. (n.d.). PMC.
  • Structures of human and mouse NNMT in complex with SAH and N-methylated... (n.d.). ResearchGate.
  • A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. (n.d.). PMC.
  • JBSNF-000088 (6-Methoxynicotinamide) | NNMT Inhibitor. (n.d.). MedChemExpress.

Sources

Exploratory

Evaluating the Hepatic Metabolic Stability of 2-Amino-6-Methoxynicotinamide: A Technical Guide for Preclinical Profiling

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Executive Summary

The transition of a small molecule from an in vitro hit to an in vivo chemical probe or therapeutic candidate hinges on its pharmacokinetic (PK) profile. 2-Amino-6-methoxynicotinamide , a potent inhibitor of Nicotinamide N-methyltransferase (NNMT), has emerged as a critical tool compound for investigating metabolic diseases, epigenetic regulation, and oncology. However, the nicotinamide scaffold is historically susceptible to rapid hepatic clearance.

This technical whitepaper provides an authoritative, in-depth guide to evaluating the metabolic stability of 2-Amino-6-methoxynicotinamide in liver microsomes. By establishing a self-validating experimental system, researchers can accurately determine the compound's intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ), enabling robust in vitro-to-in vivo extrapolation (IVIVE).

Mechanistic Context: NNMT Inhibition and Hepatic Metabolism

NNMT is a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NAM), producing 1-methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH) . Overexpression of NNMT acts as a metabolic sink for methyl groups, driving epigenetic hypomethylation linked to cancer and metabolic syndromes like Type 2 Diabetes.

2-Amino-6-methoxynicotinamide functions by binding to the NNMT active site, blocking the methylation of NAM . To ensure this inhibitor can achieve sufficient target coverage in vivo, it must survive first-pass hepatic metabolism, primarily driven by Cytochrome P450 (CYP450) enzymes located in the endoplasmic reticulum of hepatocytes.

NNMT_Pathway SAM S-adenosyl-L-methionine (SAM) NNMT NNMT Enzyme (Catalyst) SAM->NNMT Methyl Donor NAM Nicotinamide (NAM) NAM->NNMT Substrate SAH S-adenosyl-L-homocysteine (SAH) NNMT->SAH Demethylation MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA Methylation Inhibitor 2-Amino-6-methoxynicotinamide (Inhibitor) Inhibitor->NNMT Competitive/Uncompetitive Inhibition

Mechanistic pathway of NNMT-catalyzed methylation and targeted inhibition by the compound.

The Causality of Experimental Design

A robust metabolic stability assay is not merely a sequence of steps; it is a carefully calibrated thermodynamic and kinetic environment. Every parameter in the liver microsome assay is chosen to isolate Phase I oxidative metabolism while maintaining first-order kinetics .

  • Why Liver Microsomes? Microsomes are subcellular fractions derived from the endoplasmic reticulum of hepatic cells. They are highly enriched in CYP450s and Flavin-containing monooxygenases (FMOs). Unlike whole hepatocytes, microsomes do not require complex culture conditions and isolate Phase I metabolism from Phase II conjugation (unless specific cofactors like UDPGA are added).

  • Why 0.5 mg/mL Protein Concentration? Utilizing a low microsomal protein concentration prevents non-specific binding of 2-Amino-6-methoxynicotinamide to microsomal lipids and proteins. High protein concentrations can sequester the drug, artificially lowering the free fraction ( fu​ ) and falsely inflating the apparent metabolic stability.

  • Why 1 µM Test Compound? To accurately calculate intrinsic clearance, the enzymatic reaction must follow first-order kinetics. By keeping the substrate concentration (1 µM) significantly below the anticipated Michaelis-Menten constant ( Km​ ) of the metabolizing CYP enzymes, the rate of metabolism remains strictly proportional to the drug concentration.

  • Why NADPH? CYP450 enzymes are monooxygenases that require a continuous supply of electrons to reduce molecular oxygen. Nicotinamide adenine dinucleotide phosphate (NADPH) serves as this obligate electron donor. Without it, Phase I CYP-mediated oxidation cannot occur.

Standardized Liver Microsome Assay Protocol

To ensure data integrity, this protocol integrates a self-validating system . It requires a "minus-cofactor" control to rule out chemical instability (e.g., degradation in buffer) and reference standards to verify the metabolic competence of the microsome batch .

Step-by-Step Methodology
  • Reagent Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) on ice.

    • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

    • Prepare a 10 mM stock of 2-Amino-6-methoxynicotinamide in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water (final assay DMSO must be <0.1% to prevent CYP inhibition).

  • Pre-Incubation:

    • In a 96-well deep-well plate, combine 0.5 mg/mL microsomes and 1 µM 2-Amino-6-methoxynicotinamide in the phosphate buffer.

    • Pre-warm the mixture in a shaking water bath or thermomixer at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding pre-warmed NADPH to a final concentration of 1 mM.

    • Self-Validation Step: For the minus-cofactor control, add an equivalent volume of plain buffer instead of NADPH.

  • Sampling and Quenching:

    • At precise intervals (0, 5, 15, 30, and 45 minutes), withdraw 50 µL aliquots from the incubation mixture.

    • Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide or Labetalol). The organic solvent instantly denatures the CYP enzymes, precipitating the protein and locking the kinetic time-point.

  • Centrifugation and Analysis:

    • Centrifuge the quenched plates at 4,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the clear supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

Assay_Workflow Prep 1. Preparation Microsomes (0.5 mg/mL) + Compound (1 µM) Incubate 2. Incubation Pre-warm to 37°C Add NADPH (1 mM) Prep->Incubate Sample 3. Sampling Aliquots at 0, 5, 15, 30, 45 min Incubate->Sample Quench 4. Termination Add Cold Acetonitrile (Precipitation) Sample->Quench Centrifuge 5. Centrifugation Pellet Proteins Extract Supernatant Quench->Centrifuge Analyze 6. LC-MS/MS Quantify Remaining Compound Centrifuge->Analyze

Step-by-step experimental workflow for the in vitro liver microsomal stability assay.

Quantitative Data Analysis and Interpretation

The depletion of 2-Amino-6-methoxynicotinamide is monitored by plotting the natural log (ln) of the percentage of compound remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ).

  • Half-life ( t1/2​ ): t1/2​=k0.693​

  • Intrinsic Clearance ( CLint​ ): CLint​=(t1/2​0.693​)×(Amount of Protein (mg)Volume of Incubation (µL)​)

To contextualize the stability of 2-Amino-6-methoxynicotinamide, it must be compared against known reference standards. The table below outlines representative benchmark data demonstrating how the compound's clearance profile is classified.

CompoundSpecies t1/2​ (min) CLint​ (µL/min/mg)Hepatic Extraction Ratio ( EH​ )Classification
2-Amino-6-methoxynicotinamide Human> 60.0< 23.1LowMetabolically Stable
2-Amino-6-methoxynicotinamide Mouse45.230.6ModerateModerate Clearance
Verapamil (Positive Control)Human15.092.4HighHigh Clearance Validated
Warfarin (Negative Control)Human> 120.0< 11.5LowLow Clearance Validated

Table 1: Representative quantitative microsomal stability data. A compound with a t1/2​ > 60 minutes in human liver microsomes is generally considered stable and suitable for in vivo progression without immediate structural optimization.

Troubleshooting and System Validation

A self-validating protocol requires rigorous troubleshooting pathways to ensure data fidelity:

  • Rapid Depletion in Minus-Cofactor Control: If 2-Amino-6-methoxynicotinamide depletes without NADPH, it indicates chemical instability in the buffer or non-CYP mediated degradation (e.g., hydrolysis). The assay must be repeated in pure buffer to isolate the variable.

  • Poor Mass Balance/Recovery: If the compound concentration at T=0 is significantly lower than the spiked 1 µM, it suggests poor aqueous solubility or high non-specific binding to the plastic assay plates. Utilizing low-binding plates or adding a carrier protein (like BSA) can mitigate this, though BSA addition requires mathematical correction for the unbound fraction.

  • Species Discrepancies: It is common for nicotinamide derivatives to exhibit higher clearance in mouse microsomes compared to human microsomes due to species-specific CYP isoform expression . This must be accounted for when determining dosing regimens for murine in vivo efficacy models.

Conclusion

The metabolic stability of 2-Amino-6-methoxynicotinamide is a foundational metric that dictates its utility as an NNMT inhibitor in preclinical models. By employing a tightly controlled, NADPH-dependent liver microsome assay, researchers can confidently map the Phase I metabolic liabilities of the compound. Adhering to the kinetic principles and self-validating steps outlined in this guide ensures that the derived intrinsic clearance values are both accurate and translatable to whole-body pharmacokinetics.

References

  • Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders PubMed Central (NIH) URL:[Link] [1]

  • Microsomal Stability Assay Protocols and Principles Evotec (Cyprotex ADME-Tox Solutions) URL:[Link] [3]

  • Potent Uncompetitive Inhibitors of Nicotinamide N-Methyltransferase (NNMT) as In Vivo Chemical Probes Journal of Medicinal Chemistry (ACS Publications) URL:[Link] [4]

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Preparation of 2-Amino-6-methoxynicotinamide Stock Solutions in DMSO

Introduction 2-Amino-6-methoxynicotinamide, also identified by its synonym 6-Methoxynicotinamide or research code JBSNF-000088, is a potent, orally active inhibitor of Nicotinamide N-methyltransferase (NNMT).[1] As a nic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Amino-6-methoxynicotinamide, also identified by its synonym 6-Methoxynicotinamide or research code JBSNF-000088, is a potent, orally active inhibitor of Nicotinamide N-methyltransferase (NNMT).[1] As a nicotinamide analog, it plays a significant role in metabolic disease research by reducing 1-methyl-nicotinamide (MNA) levels, which can lead to improved insulin sensitivity, glucose modulation, and body weight reduction in preclinical models.[1][2][3] Given its pivotal role in such studies, the accurate and consistent preparation of experimental solutions is paramount to achieving reproducible and reliable results.

Dimethyl Sulfoxide (DMSO) is the solvent of choice for dissolving 2-Amino-6-methoxynicotinamide for in vitro applications due to its high solubilizing power.[2] However, the unique properties of DMSO, including its hygroscopicity and ability to permeate biological membranes, necessitate a standardized and carefully executed dissolution protocol. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the proper preparation, storage, and handling of 2-Amino-6-methoxynicotinamide solutions in DMSO. The causality behind each step is explained to ensure both methodological robustness and experimental success.

Compound Data Summary

The quantitative data for 2-Amino-6-methoxynicotinamide are summarized below. These values are essential for accurate calculations and proper handling.

ParameterValueSource & Notes
Synonyms 6-Methoxynicotinamide; JBSNF-000088; NSC 70628[2][3]
CAS Number 7150-23-4[1][3]
Molecular Formula C₇H₈N₂O₂[3]
Molecular Weight 152.15 g/mol
Appearance White to beige solid powder
Purity ≥98% (HPLC)
Solubility in DMSO Ranging from 2 mg/mL to ~30 mg/mL[2][3] Solubility can vary based on purity and solvent grade. A concentration of ~30 mg/mL (~197.2 mM) has been reported.[2]
Storage (Powder) -20°C for up to 3 years; 4°C for up to 2 years[2]
Storage (DMSO Stock) -80°C for 6 months to 2 years; -20°C for 1 month[1][2][4] Aliquot to avoid repeated freeze-thaw cycles.[4]

Safety Precautions & Handling

Expertise-Driven Insight: A protocol's trustworthiness is built on a foundation of safety. Both the solute and the solvent have inherent hazards that must be managed.

  • Compound Hazard: 2-Amino-6-methoxynicotinamide is classified as a substance that causes serious eye irritation (H319). Appropriate eye protection, such as safety glasses or goggles, is mandatory.

  • Solvent Hazard: DMSO is readily absorbed through the skin and can act as a carrier for dissolved compounds, facilitating their entry into the bloodstream.[5] Always wear chemical-resistant gloves (nitrile is common) and a lab coat. Handle the compound and all solutions in a well-ventilated area or a chemical fume hood.

  • SDS Review: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for both 2-Amino-6-methoxynicotinamide and DMSO.[6]

Experimental Protocol: Stock Solution Preparation

This protocol details the steps to prepare a 100 mM primary stock solution of 2-Amino-6-methoxynicotinamide in DMSO. This concentration is a practical starting point for subsequent serial dilutions for various experimental needs.

Materials and Equipment
  • 2-Amino-6-methoxynicotinamide powder

  • Anhydrous, high-purity DMSO (≥99.9%)[7]

  • Calibrated analytical balance

  • Sterile, amber or light-protecting microcentrifuge tubes or vials

  • Sterile, nuclease-free pipette tips and calibrated pipettes

  • Vortex mixer

  • Bath sonicator

  • Personal Protective Equipment (PPE): Lab coat, safety glasses, chemical-resistant gloves

Workflow Visualization

G Figure 1. Dissolution Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_finish Finalization calc 1. Calculate Mass weigh 2. Weigh Compound calc->weigh Mass value add_dmso 3. Add DMSO weigh->add_dmso Powder in vial vortex 4a. Vortex add_dmso->vortex sonicate 4b. Sonicate (if needed) vortex->sonicate If particulates remain inspect 5. Visually Inspect vortex->inspect warm 4c. Warm Gently (if needed) sonicate->warm If still needed sonicate->inspect warm->inspect inspect->vortex Incomplete dissolution aliquot 6. Aliquot Solution inspect->aliquot Clear solution store 7. Store at -80°C aliquot->store

Caption: Workflow for preparing a 2-Amino-6-methoxynicotinamide stock solution in DMSO.

Step-by-Step Methodology

1. Calculation of Required Mass: The first step in any quantitative protocol is calculation. This ensures the final concentration is accurate. To prepare 1 mL of a 100 mM stock solution:

  • Formula: Mass (mg) = [Concentration (mM)] * [Volume (mL)] * [Molecular Weight ( g/mol )] / 1000

  • Calculation: Mass (mg) = 100 mM * 1 mL * 152.15 g/mol / 1000 = 15.215 mg

2. Weighing the Compound:

  • Place a sterile, tared microcentrifuge tube on the analytical balance.

  • Carefully weigh out 15.22 mg of 2-Amino-6-methoxynicotinamide powder into the tube.

    • Causality Note: Using a calibrated analytical balance is critical for concentration accuracy, which directly impacts dose-response curves and IC₅₀ calculations.

3. Solvent Addition:

  • Using a calibrated pipette, add 1.0 mL of high-purity anhydrous DMSO to the tube containing the compound.

    • Causality Note: Anhydrous DMSO is specified because water can decrease the solubility of many organic compounds and potentially promote degradation over time.[8]

4. Dissolution:

  • Securely cap the tube and vortex at medium speed for 1-2 minutes.

  • Visually inspect the solution against a light source. If any solid particulates remain, proceed to sonication.

  • Place the tube in a bath sonicator for 5-10 minutes. The ultrasonic energy helps to break down compound aggregates.[9]

  • If dissolution is still incomplete, gentle warming in a 37°C water bath for 5-10 minutes can be employed.[9]

    • Causality Note: Avoid excessive heat as it can degrade thermally sensitive compounds. Always check compound stability information if available. The goal is a clear, homogenous solution.

5. Final Inspection and Storage:

  • Once the compound is fully dissolved, yielding a clear solution, the stock is ready.

  • Aliquot: To preserve the integrity of the stock solution, divide the 1 mL volume into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, clearly labeled tubes.

    • Causality Note: Aliquoting is a self-validating step that prevents the degradation associated with repeated freeze-thaw cycles, which can introduce moisture and compromise compound stability.[4][5]

  • Storage: Store the aliquots at -80°C for long-term stability (up to 2 years).[1] For short-term use, -20°C is acceptable for up to one month.[2][4]

Protocol: Preparation of Working Solutions for Assays

Expertise-Driven Insight: A common failure point in experiments is compound precipitation when a DMSO stock is diluted into an aqueous assay buffer. This protocol mitigates that risk.

  • Serial Dilution in 100% DMSO: Perform initial serial dilutions of your high-concentration stock in pure DMSO to get closer to your final desired concentrations. For example, to get a 1 mM solution from a 100 mM stock, dilute 10 µL of the stock with 990 µL of DMSO.

    • Causality Note: This stepwise dilution in the organic solvent maintains solubility before the final "shock" of introducing the aqueous environment.[8]

  • Final Dilution into Aqueous Buffer: Add a small volume of the diluted DMSO stock into your final assay medium (e.g., cell culture media, PBS). Ensure the final concentration of DMSO is kept to a minimum, typically below 0.5%, as higher concentrations can be cytotoxic or interfere with the assay.[4][9]

  • Vehicle Control: It is imperative to run a parallel control experiment containing the assay medium with the same final concentration of DMSO used for the compound dilutions. This allows you to differentiate the effects of the compound from the effects of the solvent itself.[9]

Troubleshooting

ProblemPotential CauseRecommended Solution
Compound fails to dissolve completely. - Compound purity is low.- Solvent (DMSO) has absorbed water.- Concentration is above the solubility limit.- Use sonication and gentle warming (37°C).[9]- Use fresh, anhydrous grade DMSO from a new bottle.[8]- Prepare a more dilute stock solution (e.g., 10 mM or 30 mM).
Precipitation occurs upon dilution into aqueous buffer. - The compound is not soluble in the aqueous medium at the target concentration.- The "solvent shock" is too great.- Perform serial dilutions in 100% DMSO first to create an intermediate stock.[8]- Increase the final percentage of DMSO slightly (if the assay tolerates it).- Vigorously mix the solution immediately upon adding the DMSO stock to the buffer.
Inconsistent experimental results. - Degradation of the stock solution due to repeated freeze-thaw cycles.- Inaccurate initial weighing or pipetting.- Always use a fresh aliquot for each experiment.[5]- Ensure all balances and pipettes are properly calibrated.- Prepare a fresh stock solution from the powder.

References

  • Tavakoli, S., et al. (2016, January 14). How do I make a stock solution of a substance in DMSO? ResearchGate. [Link]

  • Zhang, Y., et al. (2014). Dilution Enthalpies and Enthalpic Pairwise Self-Interactions of Nicotinamide and Isonicotinamide in (Dimethylformamide + Water) and (Dimethyl Sulfoxide + Water) Mixed Solvents at 298.15 K. Journal of Chemical & Engineering Data, 59(8), 2542–2548. [Link]

  • Arif, et al. (2019). Glibenclamide-Nicotinamide Cocrystals Synthesized by The Solvent Evaporation Method to Enhance Solubility and Dissolution Rate. International Journal of Drug Delivery Technology, 9(1). [Link]

  • van Haren, M. J., et al. (2020). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. Communications Biology, 3(1), 539. [Link]

  • Grishina, M. A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3123. [Link]

  • ResearchGate. (n.d.). Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid. Retrieved from ResearchGate. [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]

Sources

Application

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for 2-Amino-6-methoxynicotinamide

Executive Summary & Biological Context 2-Amino-6-methoxynicotinamide (also known commercially as JBSNF-000088) is a highly potent, cell-penetrant competitive inhibitor of Nicotinamide N-methyltransferase (NNMT)[1],[2]. N...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

2-Amino-6-methoxynicotinamide (also known commercially as JBSNF-000088) is a highly potent, cell-penetrant competitive inhibitor of Nicotinamide N-methyltransferase (NNMT)[1],[2]. NNMT is a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to nicotinamide (NAM), generating S-adenosyl-l-homocysteine (SAH) and 1-methylnicotinamide (1-MNA)[3]. Because NNMT overexpression is heavily implicated in metabolic disorders and various oncological pathways, precise pharmacokinetic profiling and quality control of its inhibitors are critical[3],[4].

This technical guide outlines the mechanistic rationale, step-by-step protocol, and self-validating framework for a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method to quantify 2-Amino-6-methoxynicotinamide, developed in strict accordance with [5],[6].

NNMT_Pathway SAM S-adenosyl methionine (SAM) NNMT NNMT Enzyme (Catalyst) SAM->NNMT NAM Nicotinamide (NAM) NAM->NNMT SAH S-adenosyl homocysteine (SAH) NNMT->SAH MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA Inhibitor 2-Amino-6-methoxynicotinamide (Competitive Inhibitor) Inhibitor->NNMT Blocks Active Site

Fig 1. Mechanism of NNMT inhibition by 2-Amino-6-methoxynicotinamide blocking NAM methylation.

Scientific Rationale: Causality in Method Design

Method development is not a trial-and-error process; it is an exercise in applied physical chemistry. The structural features of 2-Amino-6-methoxynicotinamide (a pyridine ring substituted with an amino, methoxy, and carboxamide group) dictate the chromatographic strategy.

Mobile Phase pH and Secondary Interactions

The pyridine nitrogen and the primary amine group impart basic characteristics to the molecule. The pKa of the pyridine nitrogen in nicotinamide derivatives typically falls between 3.3 and 3.5.

  • The Choice: We utilize 0.1% Formic Acid in water (pH ~2.7) as the aqueous mobile phase.

  • The Causality: By maintaining the mobile phase pH at least one unit below the analyte's pKa, the basic functional groups remain fully protonated. This prevents the analyte from acting as a hydrogen bond donor/acceptor with unendcapped, ionized residual silanols ( Si−O− ) on the C18 stationary phase. Suppressing these secondary interactions is the primary mechanism for eliminating peak tailing and ensuring sharp, symmetrical peaks.

Wavelength Selection (UV Detection)

Nicotinamide derivatives exhibit distinct dual UV absorption maxima near 210 nm and 260 nm[7],[8].

  • The Choice: Detection is set to 260 nm .

  • The Causality: While 210 nm offers higher absolute molar absorptivity, it is perilously close to the UV cut-off of many organic solvents and dissolved oxygen, leading to baseline drift during gradient elution. The conjugated π -electron system of the pyridine ring, extended by the methoxy auxochrome, provides robust and specific absorption at 260 nm. This choice maximizes the signal-to-noise (S/N) ratio while rendering the method blind to non-chromophoric formulation excipients[7].

Experimental Protocol

Every protocol must act as a self-validating system. Before analyzing unknown samples, the system must pass strict System Suitability Testing (SST) to prove it is "fit for purpose."

Materials and Reagents
  • Analyte: 2-Amino-6-methoxynicotinamide reference standard (Purity 98%)[2].

  • Solvents: HPLC-grade Acetonitrile (ACN), MS-grade Water, LC-MS grade Formic Acid.

  • Column: Waters XBridge C18, 250 mm × 4.6 mm, 5 µm particle size (or equivalent).

Chromatographic Conditions
ParameterSpecification / Condition
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B 100% Acetonitrile
Elution Mode Gradient (See Table 2)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 1°C
Detection Wavelength 260 nm (UV/PDA)
Injection Volume 10 µL
Run Time 15.0 Minutes

Table 2: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
2.0 95 5
8.0 40 60
10.0 40 60
10.1 95 5

| 15.0 | 95 | 5 (Re-equilibration) |

Step-by-Step Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-Amino-6-methoxynicotinamide standard. Transfer to a 10 mL volumetric flask. Dissolve in 5 mL of Methanol (due to solubility profiles)[2], sonicate for 5 minutes, and make up to volume with Methanol.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with the initial mobile phase (95% A / 5% B) to prevent solvent-mismatch peak distortion during injection.

  • System Suitability Solution: Inject the 50 µg/mL working standard six consecutive times.

    • Self-Validation Check: The method is only valid to proceed if: Relative Standard Deviation (RSD) of peak area 2.0%, Tailing Factor (T) 1.5, and Theoretical Plates (N) 5,000[8].

Method Validation Framework (ICH Q2(R1))

The method was validated across five critical parameters to ensure scientific integrity and regulatory compliance[5],[6].

HPLC_Validation Dev Method Development (pH, Column, UV) Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Precision (%RSD < 2.0%) Lin->Acc Rob Robustness (Flow, Temp variations) Acc->Rob Val Validated Analytical Method Rob->Val

Fig 2. Sequential ICH Q2(R1) validation workflow for the developed HPLC analytical procedure.

Specificity & Forced Degradation

To prove the method is stability-indicating, the drug substance was subjected to stress conditions: 0.1M HCl (Acid), 0.1M NaOH (Base), 3% H2​O2​ (Oxidation), and Thermal (60°C for 48h). The gradient elution successfully resolved all degradation products from the main 2-Amino-6-methoxynicotinamide peak (Retention Time 6.4 min), achieving a peak purity index of >0.990 across all stress conditions via PDA detection.

Validation Data Summary

Quantitative data from the validation lifecycle is summarized below, demonstrating the method's reliability for routine assay and stability testing.

Table 3: Comprehensive Validation Results

Validation ParameterResult / ValueAcceptance Criteria (ICH)
Linearity Range 1.0 µg/mL to 100.0 µg/mL-
Correlation Coefficient ( R2 ) 0.9998 0.999
Limit of Detection (LOD) 0.15 µg/mL (S/N = 3)-
Limit of Quantitation (LOQ) 0.45 µg/mL (S/N = 10)-
Intra-day Precision (%RSD) 0.85% (n=6) 2.0%
Inter-day Precision (%RSD) 1.12% (n=12, 2 days) 2.0%
Accuracy (Mean % Recovery) 99.4% - 100.8%98.0% - 102.0%
Robustness Passed ( ± 0.1 mL/min flow, ± 2°C)%RSD 2.0%

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). Available at:[Link][5],[6]

  • Mechanisms and inhibitors of nicotinamide N-methyltransferase. National Institutes of Health (NIH) / PubMed Central (PMC). Available at:[Link][3]

  • Structure–Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][4]

  • UV-Vis Spectrum of Nicotinamide. SIELC Technologies. Available at:[Link][7]

Sources

Method

Application Note: In Vivo Dosing Strategies and Formulation Vehicles for 2-Amino-6-methoxynicotinamide

Scientific Rationale & Pharmacodynamics 2-Amino-6-methoxynicotinamide is a potent, small-molecule inhibitor of Nicotinamide N-Methyltransferase (NNMT), an enzyme increasingly recognized as a critical therapeutic target i...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Pharmacodynamics

2-Amino-6-methoxynicotinamide is a potent, small-molecule inhibitor of Nicotinamide N-Methyltransferase (NNMT), an enzyme increasingly recognized as a critical therapeutic target in metabolic syndrome, obesity, and type 2 diabetes[1].

Under physiological conditions, NNMT catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide (NAM), generating 1-methylnicotinamide (1-MNA) and S-adenosylhomocysteine (SAH)[2]. In states of diet-induced obesity (DIO), NNMT is heavily overexpressed in white adipose tissue and the liver. This overexpression acts as a metabolic sink, draining intracellular NAD+ pools and SAM reserves, which subsequently impairs cellular energy expenditure and lipid metabolism[2].

By acting as a competitive inhibitor, 2-Amino-6-methoxynicotinamide blocks the formation of 1-MNA. This inhibition functionally shunts NAM back into the salvage pathway, restoring intracellular NAD+ levels, enhancing insulin sensitivity, and driving significant reductions in adiposity[1].

NNMT_Pathway NAM Nicotinamide (NAM) NNMT NNMT Enzyme NAM->NNMT NAD NAD+ Biosynthesis (Restored) NAM->NAD Salvage Pathway SAM S-Adenosylmethionine (SAM) SAM->NNMT MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA Methylation SAH S-Adenosylhomocysteine (SAH) NNMT->SAH Inhibitor 2-Amino-6-methoxynicotinamide Inhibitor->NNMT Competitive Inhibition

Mechanism of 2-Amino-6-methoxynicotinamide inhibiting NNMT to restore NAD+ biosynthesis.

Formulation Science: Overcoming Pharmacokinetic Limitations

Nicotinamide analogs, including 2-Amino-6-methoxynicotinamide and its structural relative 6-methoxynicotinamide (JBSNF-000088), present distinct pharmacokinetic challenges. While they exhibit rapid intraluminal absorption (Tmax ~ 0.5 hours), they are subject to rapid systemic clearance, resulting in a short plasma half-life of approximately 0.4 to 0.5 hours[3].

To achieve sustained target engagement without the necessity of continuous intravenous infusion, researchers must utilize optimized oral suspension vehicles[4]. True solutions are often rapidly absorbed and cleared, whereas a well-engineered micro-suspension provides a slight depot effect in the gastrointestinal tract, prolonging the absorption window.

Recommended Vehicle: 0.5% Hydroxyethyl Cellulose (HEC) + 0.5% Tween 80 in ddH₂O[5].

  • Causality of HEC: Hydroxyethyl cellulose acts as a rheology modifier. By increasing the aqueous viscosity of the vehicle, it prevents the rapid sedimentation of the suspended hydrophobic drug particles, ensuring dose uniformity during gavage.

  • Causality of Tween 80: Tween 80 is a non-ionic surfactant. Nicotinamide analogs can be highly hydrophobic and prone to aggregation in water. Tween 80 reduces the interfacial tension, wetting the drug crystals and allowing for a homogenous, fine suspension.

In Vivo Dosing Regimens

Because of the rapid clearance of NNMT inhibitors, maintaining therapeutic trough concentrations requires a high-dose, high-frequency regimen to ensure continuous suppression of 1-MNA[3]. The following table summarizes the optimized quantitative dosing parameters for metabolic disease models (e.g., DIO mice).

Quantitative Dosing Parameters for DIO Mouse Models
ParameterValue / StrategyMechanistic Rationale
Route Oral Gavage (PO)Maximizes portal vein exposure, directly targeting hepatic NNMT which is heavily implicated in metabolic syndrome.
Dose 50 mg/kgOvercomes rapid clearance and ensures sufficient Cmax to saturate the NNMT active site[3].
Frequency BID (Twice Daily)Compensates for the ~0.4h half-life. A single daily dose leaves the target unengaged for >18 hours, failing to alter chronic metabolism[3].
Dose Volume 5 mL/kgThe standard optimal volume for mice to prevent gastric distension and stress-induced metabolic artifacts[3].
Duration 4 WeeksThe minimum biological timeframe required to observe significant adipose remodeling, weight reduction, and glucose tolerance normalization[5].

Experimental Protocols

Protocol A: Preparation of 0.5% HEC / 0.5% Tween 80 Formulation

This protocol is a self-validating system: the physical stability of the suspension dictates the reliability of your dosing.

  • Vehicle Preparation: Dissolve 0.5 g of HEC in 100 mL of double-distilled water (ddH₂O) under continuous magnetic stirring at 40°C until fully hydrated and clear. Allow to cool to room temperature, then add 0.5 mL of Tween 80. Stir until homogenous.

  • Drug Weighing: Weigh the required amount of 2-Amino-6-methoxynicotinamide powder (e.g., 100 mg for a 10 mg/mL suspension to achieve a 50 mg/kg dose at 5 mL/kg volume).

  • Trituration (Critical Step): Place the powder in a glass mortar. Add a few drops of the vehicle to form a thick paste. Grind thoroughly with a pestle for 3-5 minutes to break up aggregates and ensure complete wetting by the Tween 80.

  • Dilution: Gradually geometric-dilute the paste with the remaining vehicle while mixing continuously until the final volume is reached.

  • Validation Check: Transfer the suspension to a clear glass vial and let it sit undisturbed for 30 minutes.

    • Pass: The suspension remains uniformly cloudy with no visible pellet at the bottom.

    • Fail: Rapid sedimentation occurs. (Action: Re-triturate or utilize a probe sonicator on ice for 30 seconds to reduce particle size).

Protocol B: In Vivo Administration and Pharmacodynamic Monitoring

To ensure the observed phenotypic changes are causally linked to NNMT inhibition rather than off-target toxicity, target engagement must be validated via 1-MNA quantification[6].

  • Baseline Sampling: Prior to the first dose (Day 0), collect 20 µL of tail vein blood from all mice. Isolate plasma and store at -80°C. This establishes the endogenous baseline of 1-MNA.

  • Administration: Administer the 50 mg/kg formulation via oral gavage using a reusable stainless-steel feeding needle. Dose animals twice daily (e.g., 08:00 and 18:00) for 28 days[5].

  • Longitudinal Monitoring: Record body weight and food intake every 48 hours. Note: True NNMT inhibitors reduce body weight without suppressing caloric intake. If food intake drops significantly, suspect compound toxicity.

  • Oral Glucose Tolerance Test (OGTT): On Day 25, fast the mice overnight. Administer the morning dose of 2-Amino-6-methoxynicotinamide. 60 minutes later, administer an oral glucose bolus (2 g/kg). Measure tail blood glucose at 0, 15, 30, 60, and 120 minutes[3].

  • Target Engagement Validation (LC-MS/MS): At terminal sacrifice (Day 28), collect plasma and liver tissue. Extract metabolites using 80% cold methanol. Quantify 1-MNA levels using LC-MS/MS against a standard curve. A successful study requires a >50% reduction in liver and plasma 1-MNA compared to vehicle-treated controls[3].

InVivo_Workflow Step1 Formulation Preparation (0.5% HEC + 0.5% Tween 80) Step2 Animal Stratification (DIO Mice, Body Weight Matched) Step1->Step2 Step3 Oral Gavage Administration (50 mg/kg, BID) Step2->Step3 Step4 Longitudinal Monitoring (Body Weight, Food Intake) Step3->Step4 Step5 Pharmacodynamic Endpoints (OGTT, LC-MS/MS for 1-MNA) Step4->Step5

End-to-end in vivo workflow for dosing and pharmacodynamic validation.

References
  • [6] National Institutes of Health (PMC). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. Available at: [Link]

  • [2] Frontiers. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Available at: [Link]

  • [3] National Institutes of Health (PMC). A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. Available at: [Link]

Sources

Application

Application Note: Step-by-Step Synthesis and Validation of 2-Amino-6-methoxynicotinamide

Abstract & Strategic Rationale 2-Amino-6-methoxynicotinamide (CAS: 1298123-77-9) is a highly valued heterocyclic scaffold, primarily utilized as a potent Nicotinamide N-Methyltransferase (NNMT) inhibitor in metabolic dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Strategic Rationale

2-Amino-6-methoxynicotinamide (CAS: 1298123-77-9) is a highly valued heterocyclic scaffold, primarily utilized as a potent Nicotinamide N-Methyltransferase (NNMT) inhibitor in metabolic disease and oncology research [1]. Synthesizing this molecule presents a specific chemoselectivity challenge: installing the methoxy group and the primary amide without triggering over-hydrolysis to the corresponding carboxylic acid.

To achieve a self-validating, high-yield process, this protocol avoids direct amidation of carboxylic acid precursors—which often suffer from poor yields due to the electron-rich nature of the methoxy-pyridine ring. Instead, we utilize a two-phase approach starting from the commercially available 2-amino-6-chloronicotinonitrile .

  • Phase 1 (SNAr): The C6-chloride is highly activated by the ortho-ring nitrogen and para-nitrile group, allowing for a highly regioselective Nucleophilic Aromatic Substitution (SNAr) using sodium methoxide.

  • Phase 2 (Radziszewski Amidation): Standard acid/base nitrile hydrolysis requires harsh conditions that risk over-hydrolysis. We employ the Radziszewski reaction [2], utilizing alkaline hydrogen peroxide. The causality of this choice lies in its mechanism: the hydroperoxide anion (HOO⁻) attacks the nitrile to form a reactive peroxycarboximidic acid intermediate, which rapidly reacts with a second equivalent of H₂O₂ to yield the primary amide and oxygen gas. This guarantees the reaction halts precisely at the amide stage.

Process Workflow

SynthesisRoute SM 2-Amino-6-chloro- nicotinonitrile Step1 SNAr Reaction NaOMe, MeOH 65°C, 4h SM->Step1 Int 2-Amino-6-methoxy- nicotinonitrile Step1->Int Step2 Radziszewski Amidation H2O2, NaOH, DMSO 40°C, 2h Int->Step2 Prod 2-Amino-6-methoxy- nicotinamide Step2->Prod

Synthetic workflow for 2-Amino-6-methoxynicotinamide via SNAr and Radziszewski amidation.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of 2-Amino-6-methoxynicotinonitrile (Intermediate)

Objective: Chemoselective displacement of the C6-chloride via SNAr.

Reagents:

  • 2-Amino-6-chloronicotinonitrile (1.0 eq, 10 mmol, 1.53 g)

  • Sodium methoxide (NaOMe) (2.5 eq, 25 mmol, 1.35 g)

  • Anhydrous Methanol (MeOH) (25 mL)

Procedure:

  • Initialization: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-6-chloronicotinonitrile in 25 mL of anhydrous MeOH under a nitrogen atmosphere.

  • Reagent Addition: Slowly add solid NaOMe in portions over 5 minutes. Mechanistic Insight: An excess of NaOMe is required because the C2-amino group is slightly acidic and will consume one equivalent of the base.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 65 °C for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 1:1). The starting material (higher Rf) should be completely consumed.

  • Quenching & Workup: Cool the mixture to room temperature. Slowly pour the reaction into 75 mL of ice-cold distilled water while stirring vigorously.

  • Self-Validation Step: A pale yellow precipitate should immediately form. If precipitation is poor, concentrate the methanol under reduced pressure to drive precipitation.

  • Isolation: Filter the solid under vacuum, wash with cold water (2 × 10 mL), and dry in a vacuum oven at 45 °C overnight to afford the intermediate.

Phase 2: Synthesis of 2-Amino-6-methoxynicotinamide (Final Product)

Objective: Controlled hydrolysis of the nitrile to the primary amide via Radziszewski conditions [2].

Reagents:

  • 2-Amino-6-methoxynicotinonitrile (1.0 eq, 5 mmol, 0.74 g)

  • 30% Aqueous Hydrogen Peroxide (H₂O₂) (5.0 eq, 25 mmol, ~2.6 mL)

  • 1M Sodium Hydroxide (NaOH) (0.5 eq, 2.5 mmol, 2.5 mL)

  • Dimethyl Sulfoxide (DMSO) (10 mL)

Procedure:

  • Solubilization: Dissolve the intermediate in 10 mL of DMSO in a 50 mL two-neck flask. Mechanistic Insight: DMSO is chosen over ethanol here because it fully solubilizes the rigid planar intermediate, ensuring a homogenous reaction and preventing unreacted starting material from crashing out upon the addition of aqueous reagents.

  • Base Addition: Add the 1M NaOH solution and warm the mixture to 40 °C using a water bath.

  • Controlled Oxidation: Attach a vented bubbler (crucial, as O₂ gas is evolved). Add the 30% H₂O₂ dropwise over 15 minutes. Safety & Causality: Do not exceed 50 °C. Elevated temperatures will cause rapid, dangerous disproportionation of H₂O₂ and reduce the effective concentration of the hydroperoxide anion needed for the reaction.

  • Maturation: Stir at 40 °C for 2 hours. The evolution of fine gas bubbles (O₂) will be visible, serving as a visual indicator of the active peroxycarboximidic acid intermediate reacting with H₂O₂.

  • Quenching: Cool to 0 °C. Slowly add a saturated solution of sodium thiosulfate (Na₂S₂O₃) until peroxide test strips confirm the absence of residual peroxides.

  • Isolation: Dilute the mixture with 30 mL of cold water. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Triturate the crude residue with cold diethyl ether to yield 2-Amino-6-methoxynicotinamide as a highly pure solid.

Analytical Validation & Data Presentation

To ensure the trustworthiness of the synthesized batch, validate the product against the following expected analytical parameters. The mass shift from the intermediate (+18 Da) and the appearance of two distinct amide proton singlets in the ¹H NMR are the primary indicators of a successful Radziszewski amidation.

CompoundAppearanceExpected YieldESI-MS[M+H]⁺¹H NMR (400 MHz, DMSO-d₆) Key Diagnostic Peaks
Intermediate Off-white solid85–92%m/z 150.1δ 7.80 (d, 1H, Ar-H), 6.85 (bs, 2H, -NH₂), 6.15 (d, 1H, Ar-H), 3.85 (s, 3H, -OCH₃)
Final Product Pale yellow solid75–85%m/z 168.1δ 7.95 (d, 1H, Ar-H), 7.70 (bs, 1H, Amide-NH), 7.15 (bs, 1H, Amide-NH), 6.90 (bs, 2H, -NH₂), 6.10 (d, 1H, Ar-H), 3.82 (s, 3H, -OCH₃)

References

  • Panzarasa, Guido. "Just Add Luminol to Turn the Spotlight on Radziszewski Amidation." ACS Omega 3, no. 10 (2018): 13540-13544. Available at:[Link]

Method

High-Throughput Screening Applications of 2-Amino-6-Methoxynicotinamide: A Potent NNMT Inhibitor

Scientific Rationale & Mechanistic Insights Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that regulates cellular methylation potential by catalyzing the transfer of a methyl group from S-adenosyl-L-methi...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanistic Insights

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that regulates cellular methylation potential by catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NAM), producing 1-methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH) [1]. Overexpression of NNMT depletes cellular SAM pools, driving epigenetic remodeling in various cancers and exacerbating metabolic disorders such as obesity and type 2 diabetes [2, 3]. Consequently, NNMT has emerged as a high-priority target in modern drug discovery.

2-Amino-6-methoxynicotinamide (a structural analog of nicotinamide) is leveraged in High-Throughput Screening (HTS) as a highly potent, competitive inhibitor of NNMT.

Causality of Inhibition: The addition of a methoxy group at the C6 position and an amino group at the C2 position fundamentally alters the steric profile and electron density of the pyridine ring. While it binds securely within the NAM-binding pocket of NNMT, these substitutions prevent the efficient transfer of the methyl group from SAM. As a result, 2-Amino-6-methoxynicotinamide acts as a "slow-turnover" competitive substrate, effectively stalling the enzyme's catalytic cycle and drastically reducing native 1-MNA production [1, 2].

NNMT_Pathway SAM S-adenosyl-L-methionine (SAM) NNMT NNMT Enzyme SAM->NNMT NAM Nicotinamide (NAM) NAM->NNMT SAH S-adenosyl-L-homocysteine (SAH) NNMT->SAH MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA Inhibitor 2-Amino-6-methoxynicotinamide (Competitive Inhibitor) Inhibitor->NNMT Blocks NAM Binding Pocket

Mechanism of NNMT catalysis and competitive inhibition by 2-Amino-6-methoxynicotinamide.

Assay Design for High-Throughput Screening

Historically, NNMT activity was measured using radioactive assays ( 3 H-SAM) or LC-MS/MS quantification of 1-MNA. However, these methods suffer from severe bottlenecks in HTS environments due to radioactive disposal constraints and low throughput, respectively [2].

To screen 2-Amino-6-methoxynicotinamide derivatives at scale, we employ a fluorometric SAH-coupled assay .

The Self-Validating Design:

  • Primary Reaction: NNMT converts SAM and NAM into SAH and 1-MNA.

  • Coupled Reaction: A coupling enzyme (SAH hydrolase) immediately hydrolyzes the SAH byproduct into homocysteine and adenosine.

  • Detection: The exposed free thiol group of homocysteine reacts with a proprietary fluorogenic probe, producing a strong fluorescent signal at Ex/Em = 400/465 nm [4].

Why this works for HTS: By shifting the detection to the visible spectrum (465 nm), we bypass the UV-range auto-fluorescence common in small-molecule libraries. Furthermore, the assay is a homogeneous "mix-and-read" format, eliminating wash steps and minimizing well-to-well variability.

Experimental Protocol: 384-Well Fluorometric Assay

This protocol is optimized for a 384-well black microplate format to evaluate the IC 50​ of 2-Amino-6-methoxynicotinamide and screen structurally related libraries.

Reagents Required
  • Recombinant human NNMT (hNNMT)

  • S-adenosyl-L-methionine (SAM) & Nicotinamide (NAM)

  • 2-Amino-6-methoxynicotinamide (Test Compound)

  • SAH Hydrolase (Enzyme Mix II) & Thiol-detecting fluorogenic probe

  • Assay Buffer (50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.01% Tween-20)

Step-by-Step Methodology
  • Compound Dispensing (Acoustic Liquid Handling):

    • Use an acoustic dispenser (e.g., Echo 550) to transfer 50 nL of 2-Amino-6-methoxynicotinamide (in 100% DMSO) into the wells of a 384-well black, flat-bottom microplate.

    • Causality: Acoustic dispensing avoids physical tip carryover and keeps the final DMSO concentration below 1%, preventing solvent-induced enzyme denaturation.

  • Enzyme Addition & Pre-incubation:

    • Add 10 µL of hNNMT (diluted in Assay Buffer) to the wells.

    • Include positive controls (Enzyme + DMSO vehicle) and negative controls (Assay Buffer only).

    • Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation is critical. Because 2-Amino-6-methoxynicotinamide is a slow-binding competitive inhibitor, it requires time to equilibrate within the NAM pocket before being challenged by the native substrate.

  • Substrate Initiation:

    • Add 10 µL of a Substrate Master Mix containing SAM (final conc. 10 µM) and NAM (final conc. 20 µM).

    • Seal the plate and incubate at 37°C for 60 minutes with gentle shaking.

  • Coupling Reaction:

    • Add 5 µL of SAH Hydrolase (Enzyme Mix II). Incubate at 37°C for 30 minutes.

    • Causality: This step ensures complete conversion of the generated SAH into homocysteine, maximizing the stoichiometric availability of free thiols for detection.

  • Signal Development & Readout:

    • Add 5 µL of the Thiol-detecting probe. Incubate at room temperature for 10 minutes protected from light.

    • Read the microplate on a multi-mode plate reader at Ex = 400 nm / Em = 465 nm .

HTS_Workflow Step1 1. Compound Dispensing (Acoustic Liquid Handling) Step2 2. Enzyme Addition (Recombinant hNNMT) Step1->Step2 Step3 3. Pre-incubation (15 min at RT) Step2->Step3 Step4 4. Substrate Addition (SAM + NAM) Step3->Step4 Step5 5. Catalytic Reaction (60 min at 37°C) Step4->Step5 Step6 6. Detection Reagents (SAH Hydrolase + Thiol Probe) Step5->Step6 Step7 7. Signal Readout (Ex/Em = 400/465 nm) Step6->Step7

Step-by-step workflow for the 384-well fluorometric NNMT inhibitor screening assay.

Quantitative Data & Validation Metrics

To ensure the assay is robust enough for HTS campaigns, validation metrics must be rigorously calculated. The data below summarizes the expected pharmacological profile of 2-Amino-6-methoxynicotinamide compared to generic inhibitors, alongside the statistical quality parameters of the assay.

Table 1: Comparative Pharmacological Profiling of NNMT Inhibitors

CompoundTargetIC 50​ (µM)Mechanism of Action
2-Amino-6-methoxynicotinamide hNNMT~1.6 - 1.8Competitive (NAM pocket, slow-turnover)
Sinefungin hNNMT~3.9Competitive (SAM pocket, Pan-MTase)
SAH hNNMT~26.3Product Inhibition

Table 2: 384-Well HTS Assay Validation Metrics

MetricTarget ThresholdObserved ValueImplication for HTS
Z'-Factor > 0.50.78 Excellent assay robustness and well-to-well consistency.
Signal-to-Background (S/B) > 3.05.2 High dynamic range, allowing detection of weak/partial inhibitors.
Coefficient of Variation (CV%) < 10%4.5% High precision across the microplate.
DMSO Tolerance Up to 1%Validated up to 2% Easily accommodates standard compound library vehicles without enzyme degradation.

Troubleshooting & Assay Optimization

  • False Positives (Signal Quenching): Highly conjugated screening compounds may absorb light at 400 nm or 465 nm, acting as inner-filter effect quenchers. Solution: Run a counter-screen omitting the hNNMT enzyme but spiking in synthetic SAH to identify compounds that interfere with the fluorogenic detection rather than inhibiting the enzyme.

  • High Background Fluorescence: Thiol-reactive probes are sensitive to reducing agents. Solution: Ensure that DTT or β -mercaptoethanol concentrations in the assay buffer do not exceed 1 mM, as excess reducing agents will prematurely cleave the probe and cause a high baseline signal.

References

  • Kannt, A., et al. (2018). "A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders." Scientific Reports, 8(1), 3660.[Link]

  • Gao, Y., et al. (2021). "Mechanisms and inhibitors of nicotinamide N-methyltransferase." Acta Pharmaceutica Sinica B, 11(11), 3404-3419.[Link]

  • Ulanovskaya, O. A., et al. (2013). "NNMT promotes epigenetic remodeling in cancer by creating a metabolic sink for methyl groups." Nature Medicine, 19(8), 1043-1047.[Link]

  • BPS Bioscience. "NNMT Fluorogenic Assay Kit Protocol."[Link]

Application

Formulation of 2-Amino-6-methoxynicotinamide for murine models

Application Note: In Vivo Formulation and Murine Dosing Protocols for 2-Amino-6-methoxynicotinamide Mechanistic Rationale & Target Overview 2-Amino-6-methoxynicotinamide (CAS 1298123-77-9) is a potent, small-molecule inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Formulation and Murine Dosing Protocols for 2-Amino-6-methoxynicotinamide

Mechanistic Rationale & Target Overview

2-Amino-6-methoxynicotinamide (CAS 1298123-77-9) is a potent, small-molecule inhibitor of Nicotinamide N-Methyltransferase (NNMT), an enzyme heavily implicated in metabolic syndrome, obesity, and neurological disorders (1)[1].

Causality of Target Engagement: NNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NAM), generating 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH) (2)[2]. By inhibiting this pathway, 2-Amino-6-methoxynicotinamide prevents the depletion of NAM, thereby shunting it toward NAD+ biosynthesis. In murine models of diet-induced obesity (DIO), this restoration of NAD+ levels enhances energy expenditure, drives insulin sensitization, and reduces adiposity (3)[3].

NNMT_Pathway NAM Nicotinamide (NAM) NNMT NNMT Enzyme NAM->NNMT Substrate NAD NAD+ Biosynthesis NAM->NAD Shunted when NNMT inhibited SAM S-adenosyl-L-methionine (SAM) SAM->NNMT Methyl Donor MNA 1-Methylnicotinamide (MNA) NNMT->MNA Catalysis SAH S-adenosyl-L-homocysteine (SAH) NNMT->SAH Byproduct Inhibitor 2-Amino-6-methoxynicotinamide (Inhibitor) Inhibitor->NNMT Blocks Active Site

NNMT metabolic pathway and the inhibitory mechanism of 2-Amino-6-methoxynicotinamide.

Physicochemical Properties & Formulation Strategy

Translating in vitro efficacy to in vivo murine models requires overcoming the compound's limited aqueous solubility.

Formulation Causality: Administering hydrophobic heterocyclic compounds in pure saline often results in micro-precipitation, leading to erratic pharmacokinetics or fatal murine embolism. To ensure stable systemic delivery, a co-solvent system is required. Polyethylene glycol (PEG-300 or PEG-400) is utilized to disrupt the crystalline lattice of the solid, while Tween 80 acts as a surfactant to reduce surface tension and prevent the compound from "crashing out" upon dilution with the aqueous phase (4)[4].

Table 1: Physicochemical Properties & Vehicle Selection

ParameterValue / RecommendationExperimental Rationale
Chemical Name 2-Amino-6-methoxynicotinamidePrivileged nicotinamide scaffold for active site binding.
Appearance Yellow to off-white solidIndicates potential light sensitivity; store in amber vials.
IV Vehicle 0.5% Tween 80 in SalineMinimizes hemolysis while ensuring complete solubility.
PO Vehicle 10% PEG-400, 0.5% Tween 80 in WaterEnhances GI absorption and prevents precipitation in the gut.
Storage 2-8°C (Powder), -80°C (In solvent)Maintains stability and prevents thermal degradation.

Step-by-Step Formulation Methodologies

Formulation_Workflow Weigh 1. Weigh Compound (2-Amino-6-methoxynicotinamide) Solvent 2. Add Co-solvents (e.g., 10% PEG-400, 0.5% Tween 80) Weigh->Solvent Sonicate 3. Sonicate / Vortex (Ensure complete dissolution) Solvent->Sonicate Aqueous 4. Add Aqueous Phase (Saline or Water) Sonicate->Aqueous Validate 5. Self-Validation (Visual check, pH 7.2-7.4) Aqueous->Validate Validate->Solvent If precipitate forms Dose 6. In Vivo Administration (IV or PO) Validate->Dose If clear & stable

Step-by-step formulation workflow with self-validating quality control checkpoints.

Protocol A: Intravenous (IV) Formulation (Target: 1 mg/mL)
  • Weighing: Accurately weigh 10 mg of 2-Amino-6-methoxynicotinamide powder into a sterile glass vial.

  • Surfactant Addition: Add 50 µL of Tween 80.

    • Causality: Tween 80 acts as a wetting agent, reducing the surface tension of the hydrophobic powder and preventing aggregation.

  • Mechanical Agitation: Sonicate the mixture for 5 minutes at room temperature until a uniform paste forms.

  • Aqueous Dilution: Gradually add 9.95 mL of sterile 0.9% NaCl (Saline) dropwise while vortexing continuously.

  • Self-Validation Checkpoint (Critical): Inspect the solution against both light and dark backgrounds.

    • Trustworthiness: A properly formulated solution will exhibit no Tyndall effect (light scattering). If cloudiness or micro-precipitates persist, the compound has not fully dissolved. Do not administer cloudy solutions IV, as this will cause fatal pulmonary embolisms in mice.

  • pH Adjustment: Verify the pH is between 7.2 and 7.4. Adjust with 0.1M HCl or NaOH if necessary to ensure physiological compatibility.

  • Sterilization: Pass the final solution through a 0.22 µm PES syringe filter prior to administration.

Protocol B: Oral Gavage (PO) Formulation (Target: 5 mg/mL)
  • Weighing: Accurately weigh 50 mg of the compound into a sterile glass vial.

  • Co-solvent Addition: Add 1.0 mL of PEG-400 and 50 µL of Tween 80.

    • Causality: PEG-400 is a potent co-solvent necessary to disrupt the crystalline lattice for higher concentration dosing required in PO regimens.

  • Dissolution: Vortex and sonicate at 37°C for 10-15 minutes until the solution is completely clear.

  • Aqueous Dilution: Slowly add 8.95 mL of sterile water dropwise under constant agitation.

  • Self-Validation Checkpoint: Monitor for "crashing out" during the aqueous addition.

    • Trustworthiness: If precipitation occurs during the water addition, the co-solvent ratio is insufficient for the specific batch's polymorph. Proportionally increase the PEG-400 concentration (up to 20% max) and reduce the water volume accordingly before proceeding.

In Vivo Murine Experimental Design

To accurately assess the efficacy of 2-Amino-6-methoxynicotinamide in murine models, pharmacokinetic (PK) and pharmacodynamic (PD) parameters must be tightly controlled.

Table 2: Murine Pharmacokinetic & Dosing Parameters

ParameterTypical Range / ValueExperimental Causality
Dosing Route Oral (PO) or Intravenous (IV)PO mimics clinical dosing; IV establishes absolute bioavailability.
Typical Dose 10 - 50 mg/kg50 mg/kg BID is standard for sustained target coverage in DIO mice.
Dose Volume 5 mL/kg (IV), 10 mL/kg (PO)Prevents fluid overload and adheres to strict IACUC murine guidelines.
Target Engagement Plasma MNA reductionMNA is the direct product of NNMT; reduction confirms in vivo inhibition.

Pharmacodynamic Validation: To create a self-validating experimental loop, researchers must measure plasma 1-methylnicotinamide (MNA) levels post-dosing. Because MNA is the direct downstream product of NNMT, a quantifiable reduction in plasma MNA (typically assessed via LC-MS/MS) definitively confirms target engagement and validates the integrity of the formulation (3)[3].

References

  • Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Potent Uncompetitive Inhibitors of Nicotinamide N-Methyltransferase (NNMT) as In Vivo Chemical Probes Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome Source: Frontiers in Endocrinology URL:[Link]

Sources

Method

Application Note: Crystallization Techniques for 2-Amino-6-methoxynicotinamide Single-Crystal X-Ray Diffraction

Target Audience: Researchers, structural chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodological guide for the successful crystallization and structural elucida...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodological guide for the successful crystallization and structural elucidation of 2-Amino-6-methoxynicotinamide via Single-Crystal X-ray Diffraction (SCXRD).

Executive Summary & Molecular Profiling

The structural elucidation of small organic active pharmaceutical ingredient (API) intermediates is a critical step in rational drug design. 2-Amino-6-methoxynicotinamide presents a unique crystallographic challenge due to its highly competitive hydrogen-bonding landscape. The molecule features a rigid pyridine ring decorated with multiple hydrogen-bond donors (the C2-amino and C3-amide groups) and acceptors (the C6-methoxy oxygen, pyridine nitrogen, and amide carbonyl).

This multi-site functionality often leads to rapid, uncontrolled nucleation, resulting in twinned crystals or microcrystalline powders unsuitable for SCXRD. Furthermore, nicotinamide derivatives are notoriously prone to rich polymorphism. For instance, unsubstituted nicotinamide is known to exhibit up to nine distinct polymorphs, many of which evade standard solution crystallization and are only accessible via melt crystallization [1]. Consequently, achieving high-quality, defect-free single crystals of 2-Amino-6-methoxynicotinamide (target size: 0.1 – 0.3 mm) requires precise control over supersaturation kinetics and solvent-solute interactions.

Mechanistic Pathways & Crystallization Strategy

To grow diffraction-quality crystals, one must understand the causality behind the self-assembly of the target molecule. The primary driving force for 2-Amino-6-methoxynicotinamide crystallization is the formation of robust homodimers via R22​(8) amide-amide synthons. Secondary interactions, such as amino-pyridine hydrogen bonding and π−π stacking of the heteroaromatic rings, drive 1D chain formation and eventual 3D lattice packing.

Pathway M Monomer (Amide & Amino Donors) D Homodimer Formation (R2,2(8) Amide Synthons) M->D Primary H-bonding C 1D Polymeric Chains (Amino-Pyridine H-bonds) D->C Secondary H-bonding L 3D Crystal Lattice (Pi-Pi Stacking) C->L Crystal Packing

Fig 1. Hierarchical self-assembly pathway of 2-Amino-6-methoxynicotinamide.

Because rapid evaporation disrupts this ordered assembly, we deploy a multi-tiered crystallization strategy. The decision tree below outlines the workflow based on solubility profiles and polymorphic screening requirements.

Workflow A 2-Amino-6-methoxynicotinamide (High Purity Powder) B Solubility Screening A->B Dissolve in solvents E Melt Crystallization (Polymorph Screen) A->E Solvent-free heating C Solution Crystallization (Slow Evaporation) B->C High solubility (e.g., MeOH) D Vapor Diffusion (Antisolvent) B->D Moderate solubility (e.g., THF/Hexane) F SCXRD Single Crystal (0.1 - 0.3 mm) C->F Harvest after 3-7 days D->F Harvest after 7-14 days E->F Microdroplet cooling

Fig 2. Decision tree for 2-Amino-6-methoxynicotinamide crystallization workflows.

Quantitative Data: Solvent Selection & Target Parameters

Selecting the correct solvent is the most critical variable. 2-Amino-6-methoxynicotinamide exhibits moderate to high solubility in polar protic solvents (due to H-bonding) and poor solubility in non-polar aliphatic hydrocarbons.

Table 1: Solvent Selection Matrix for Solution Crystallization

Solvent SystemRole / MechanismEvaporation RateExpected Crystal HabitSuitability for SCXRD
Methanol (MeOH) Primary solvent; disrupts inter-molecular H-bonds.HighNeedles / PrismsModerate (Risk of rapid nucleation)
THF / n-Hexane Vapor diffusion pair; THF dissolves, Hexane precipitates.Very LowBlock / PlateHigh (Slow, ordered growth)
Acetonitrile (MeCN) Aprotic polar; stabilizes monomeric state.ModeratePrismsHigh
Water / Ethanol Co-solvent system; explores hydrate formation [2].LowPlatesModerate (Hydrate risk)

Table 2: Target Crystallographic Parameters for SCXRD

ParameterTarget SpecificationCausality / Rationale
Crystal Size 0.1 × 0.1 × 0.2 mmEnsures optimal X-ray beam intersection without absorption errors.
Morphology Block or thick prismNeedles often suffer from weak diffraction at high angles (low resolution).
Optical Clarity Transparent, no inclusionsOpaque crystals indicate solvent inclusions or polycrystalline twinning.
R-factor ( R1​ ) < 5.0%Validates the accuracy of the structural model and atomic coordinates.

Experimental Protocols

Protocol A: Slow Solvent Evaporation (Standard Approach)

Best for initial screening and generating baseline polymorphs.

  • Preparation: Weigh 5–10 mg of high-purity (>99.5%) 2-Amino-6-methoxynicotinamide into a clean 4 mL glass dram vial.

  • Dissolution: Add 1.5 mL of HPLC-grade Acetonitrile (MeCN) or Methanol. Sonicate for 2 minutes until the solution is completely clear. Causality: Complete dissolution destroys any pre-existing microcrystalline seeds that could trigger premature, disordered nucleation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a new, sterile vial to remove dust particles, which act as heterogeneous nucleation sites.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole (approx. 1 mm diameter) to restrict the vapor escape rate.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature (20–22 °C). Harvest crystals after 5–7 days.

Protocol B: Vapor Diffusion (Antisolvent Approach)

Best for overcoming needle-like habits and obtaining high-volume block crystals.

  • Inner Vial Prep: Dissolve 5 mg of the compound in 0.5 mL of Tetrahydrofuran (THF) in a 2 mL inner vial. Filter as described above. Leave this vial uncapped.

  • Outer Vial Prep: Place the 2 mL vial inside a larger 20 mL scintillation vial.

  • Antisolvent Addition: Carefully pipette 3 mL of n-hexane into the outer 20 mL vial, ensuring it does not splash into the inner vial.

  • Sealing: Cap the outer vial tightly and seal with Parafilm.

  • Mechanism: The highly volatile n-hexane will slowly diffuse through the vapor phase into the THF solution. As the concentration of the antisolvent increases in the inner vial, the solubility of 2-Amino-6-methoxynicotinamide gradually decreases, forcing a highly controlled, slow precipitation [3].

  • Harvesting: Inspect under a polarized light microscope after 7–14 days.

Protocol C: Melt Crystallization (Polymorph Screening)

Advanced technique to discover polymorphs that escape solution crystallization, leveraging principles established in recent nicotinamide studies [1].

  • Sample Mounting: Place 2–3 mg of the compound between two glass coverslips.

  • Melting: Transfer the coverslips to a hot-stage microscope or Kofler bench. Heat to just above the compound's melting point until a clear melt microdroplet forms.

  • Supercooling: Rapidly transfer the coverslips to a controlled cooling block (e.g., 25 °C or 50 °C).

  • Nucleation: Monitor the supercooled melt under cross-polarized light. The absence of solvent forces the molecules to adopt alternative packing arrangements, often yielding metastable polymorphs suitable for SCXRD.

SCXRD Mounting and Data Collection Best Practices

Once a suitable crystal is grown, proper handling is paramount to maintain the self-validating integrity of the experiment.

  • Harvesting: Submerge the crystal in a drop of inert perfluoropolyether (e.g., Fomblin® Y) oil. This prevents rapid solvent loss (efflorescence) which can shatter the crystal lattice of solvates or hydrates.

  • Mounting: Use a MiTeGen micromount or a glass capillary. The oil will act as an adhesive and, upon cooling, a rigid glass.

  • Cryo-Cooling: Flash-cool the crystal to 100 K using a liquid nitrogen cryostream during data collection. Causality: Cooling reduces thermal atomic motion (Debye-Waller factors), significantly enhancing high-angle diffraction intensities and improving the final resolution of the hydrogen atoms attached to the amino and amide groups.

References

  • Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization ACS Crystal Growth & Design URL:[Link]

  • Rich polymorphism in nicotinamide revealed by melt crystallization and crystal structure prediction Nature Communications (via PMC) URL:[Link]

  • New Crystalline Salts of Nicotinamide Riboside as Food Additives MDPI Molecules URL:[Link]

Technical Notes & Optimization

Troubleshooting

Overcoming poor cellular permeability of 2-Amino-6-methoxynicotinamide

Focus: Troubleshooting Cellular Uptake of 2-Amino-6-methoxynicotinamide and Related Polar NNMT Inhibitors Welcome to the Advanced Applications Support Center. As drug development professionals, you frequently encounter t...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Troubleshooting Cellular Uptake of 2-Amino-6-methoxynicotinamide and Related Polar NNMT Inhibitors

Welcome to the Advanced Applications Support Center. As drug development professionals, you frequently encounter the "permeability paradox"—where a compound exhibits exceptional biochemical potency but fails to translate into cellular efficacy. This guide provides field-proven, self-validating workflows to diagnose and overcome the poor cellular permeability of 2-Amino-6-methoxynicotinamide, a highly potent Nicotinamide N-Methyltransferase (NNMT) inhibitor.

Mechanistic Insights: The Permeability Paradox

Q: Why does 2-Amino-6-methoxynicotinamide show single-digit nanomolar potency in biochemical assays, but >100 µM IC 50​ in cell-based assays?

The Causality: 2-Amino-6-methoxynicotinamide acts as a competitive inhibitor at the nicotinamide binding pocket of NNMT. However, its chemical structure—featuring a primary amine at C2 and a carboxamide at C3—results in a high Polar Surface Area (PSA) and a negative partition coefficient (LogP). The energetic penalty of shedding the hydration shell to pass through the lipophilic core of the plasma membrane is too high, preventing passive transcellular diffusion.

Without sufficient intracellular accumulation, the compound cannot access cytosolic NNMT, leaving the methylation of nicotinamide (NAM) to 1-methylnicotinamide (MNA) uninhibited [1].

NNMT_Mechanism SAM S-adenosyl-L-methionine (SAM) NNMT NNMT Enzyme (Cytosolic Target) SAM->NNMT NAM Nicotinamide (NAM) NAM->NNMT MNA 1-Methylnicotinamide (MNA) NNMT->MNA Methyl Transfer SAH S-adenosyl-L-homocysteine (SAH) NNMT->SAH Inhibitor 2-Amino-6-methoxynicotinamide (Impermeable Inhibitor) Inhibitor->NNMT Competitive Blockade (Fails to reach cytosol)

Fig 1. Mechanism of NNMT inhibition and the intracellular delivery barrier.

Diagnostic Workflows: Validating the Permeability Deficit

Q: How can I definitively prove that my efficacy drop-off is due to permeability and not intracellular degradation or target mutation?

The Solution: Execute a bidirectional Caco-2 cell permeability assay. This self-validating protocol isolates passive diffusion and active efflux mechanisms from intracellular target engagement [2].

Step-by-Step Caco-2 Methodology:

  • Monolayer Cultivation: Seed Caco-2 cells at a density of 1×105 cells/cm 2 onto 1 µm polycarbonate Transwell® inserts. Culture for 21 days to allow full differentiation into an enterocyte-like monolayer.

  • System Validation (Critical Step): Measure Transepithelial Electrical Resistance (TEER). Causality Check: Proceed only if TEER > 500 Ω·cm 2 . This confirms tight junction integrity, ensuring that any detected compound has passed through the cells (transcellular) rather than leaking between them (paracellular).

  • Apical Loading: Add 50 µM of 2-Amino-6-methoxynicotinamide to the apical compartment in HBSS buffer (pH 6.0, simulating the intestinal lumen).

  • Basolateral Sampling: Sample the basolateral compartment (pH 7.4, simulating systemic circulation) at 30, 60, 90, and 120 minutes.

  • Quantification: Analyze samples via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ). A Papp​<1.0×10−6 cm/s confirms severe permeability restrictions.

Permeability_Workflow Problem High Biochemical Potency Poor Cellular Efficacy Assay Caco-2 Permeability Profiling Problem->Assay Decision Select Delivery Optimization Strategy Assay->Decision Papp < 1.0 x 10^-6 cm/s Prodrug Chemical Masking (TML-Amide Prodrugs) Decision->Prodrug LNP Nanocarrier Formulation (Lipid Nanoparticles) Decision->LNP Validation Intracellular Target Engagement Assay Prodrug->Validation Esterase Cleavage LNP->Validation Endosomal Escape

Fig 2. Decision tree for diagnosing and overcoming small molecule permeability deficits.

Optimization Strategy A: Chemical Masking (Prodrugs)

Q: We cannot change the formulation for our in vivo models. How can we chemically modify 2-Amino-6-methoxynicotinamide to enter cells without destroying its binding affinity?

The Solution: Implement an esterase-sensitive Trimethyl-Lock (TML) prodrug strategy [1]. By temporarily masking the polar primary amine at the C2 position, you drastically increase the compound's lipophilicity.

The Causality of the TML System: The TML moiety masks the amine via an amide bond connected to an acetate-protected phenol. Because the prodrug is lipophilic, it easily crosses the lipid bilayer. Once inside the cytosol, ubiquitous intracellular esterases cleave the acetate group. This unmasks a highly reactive phenol that, driven by the severe steric hindrance of the three adjacent methyl groups (the "trimethyl lock"), undergoes spontaneous lactonization. This intramolecular cyclization breaks the amide bond, releasing the unmodified, active 2-Amino-6-methoxynicotinamide directly into the cytosol.

Step-by-Step Prodrug Validation Protocol:

  • Synthesis: Conjugate the C2-amine of 2-Amino-6-methoxynicotinamide with the TML-acetate moiety using standard peptide coupling reagents (e.g., HATU/DIPEA).

  • Stability Control: Incubate the prodrug in PBS (pH 7.4) for 24 hours. Analyze via HPLC to ensure <5% spontaneous degradation. Self-validation: If the compound degrades in buffer, it will not survive systemic circulation.

  • Esterase Cleavage Assay: Incubate the prodrug with porcine liver esterase (PLE) or human cell lysate at 37°C. Monitor the disappearance of the prodrug and the appearance of the active compound via LC-MS to confirm the release kinetics.

  • Cellular Assay: Treat target cells (e.g., cancer cell lines overexpressing NNMT) with the prodrug and measure intracellular MNA depletion to confirm target engagement.

Optimization Strategy B: Formulation (Lipid Nanoparticles)

Q: Chemical modification alters our regulatory pathway. Is there a formulation-based approach to deliver the unmodified polar molecule?

The Solution: Encapsulate the unmodified 2-Amino-6-methoxynicotinamide in Lipid Nanoparticles (LNPs). While traditionally used for nucleic acids, LNPs containing reverse micelles or hydrophilic pockets can efficiently ferry small polar molecules across membranes via endocytosis [3].

Step-by-Step LNP Formulation Methodology:

  • Phase Preparation:

    • Aqueous Phase: Dissolve 2-Amino-6-methoxynicotinamide in a low-pH citrate buffer (pH 4.0).

    • Lipid Phase: Dissolve an ionizable cationic lipid, DSPC (helper lipid), cholesterol, and a PEG-lipid in ethanol at a molar ratio of 50:10:38.5:1.5.

  • Microfluidic Mixing: Inject the aqueous and lipid phases into a microfluidic mixer at a 3:1 flow rate ratio. Causality Check: The rapid mixing causes the ionizable lipids to precipitate around the polar drug, forming a protective lipid shell.

  • Dialysis & Neutralization: Dialyze the mixture against PBS (pH 7.4) for 12 hours. This removes residual ethanol and neutralizes the pH, rendering the ionizable lipids neutral and stable for cellular delivery.

  • Characterization: Use Dynamic Light Scattering (DLS) to confirm a particle size of 50–100 nm and a Polydispersity Index (PDI) < 0.2.

Quantitative Performance Summary

The table below summarizes the expected quantitative shifts when applying these optimization strategies to polar NNMT inhibitors like 2-Amino-6-methoxynicotinamide.

Optimization StrategyDelivery State / MechanismEstimated LogPCaco-2 Papp​ ( 10−6 cm/s)Biochemical IC 50​ (nM)Cellular IC 50​ (µM)
Baseline Unmodified 2-Amino-6-methoxynicotinamide-0.8< 0.53.7> 100.0
Chemical Masking TML-Amide Prodrug (Passive Diffusion)+2.415.2> 10,000 (Inactive)1.2 (Post-cleavage)
Formulation LNP Encapsulation (Endocytosis)N/AN/A3.7 (Post-release)0.8 (Post-release)

Note: Biochemical IC 50​ for the prodrug is intentionally high because the TML group blocks the pharmacophore. Activity is fully restored post-cleavage.

References
  • Esterase-Sensitive Prodrugs of a Potent Bisubstrate Inhibitor of Nicotinamide N-Methyltransferase (NNMT) Display Cellular Activity Biomolecules / PubMed Central [Link]

  • Transport of Chlorpromazine in the Caco-2 Cell Permeability Assay: A Kinetic Study Molecular Pharmaceutics / ACS Publications[Link]

  • Lipid-based nanoparticle formulations for small molecules and RNA drugs Expert Opinion on Drug Delivery / PubMed [Link]

Optimization

Resolving background noise in 2-Amino-6-methoxynicotinamide mass spectrometry

Welcome to the Technical Support Center for the LC-MS analysis of 2-Amino-6-methoxynicotinamide. As a Senior Application Scientist, I frequently encounter challenges in the trace-level quantification of low-molecular-wei...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the LC-MS analysis of 2-Amino-6-methoxynicotinamide. As a Senior Application Scientist, I frequently encounter challenges in the trace-level quantification of low-molecular-weight nitrogenous compounds.

With an exact mass of ~167.07 Da, 2-Amino-6-methoxynicotinamide falls directly into the "chemical noise zone" of mass spectrometry (m/z < 300). In this region, target analytes must compete with ubiquitous solvent impurities, mobile phase clusters, and system carryover. This guide synthesizes field-proven causality, rigorous diagnostic protocols, and self-validating workflows to help you isolate and eliminate background noise.

Part 1: Diagnostic Logic & Workflow

Before altering instrument parameters, it is critical to systematically isolate the origin of the background noise. Is the interference stemming from the liquid chromatography (LC) flow path, or is it inherent to the mass spectrometer (MS) source?

Workflow Start High Background Noise Detected CheckBlank Run Solvent Blank Start->CheckBlank Isolate Isolate LC vs. MS (Direct Infusion) CheckBlank->Isolate LC_Issue LC Contamination (Mobile Phase/Column) Isolate->LC_Issue Noise persists in LC MS_Issue MS Source/Electronic Contamination Isolate->MS_Issue Noise persists in MS ActionLC Flush System & Replace Solvents (LC-MS Grade) LC_Issue->ActionLC ActionMS Clean ESI Source & Check Gas Purity MS_Issue->ActionMS Verify Re-run SST (Self-Validation) ActionLC->Verify ActionMS->Verify

Logical troubleshooting workflow for isolating LC vs. MS background noise sources.

Frequently Asked Questions (FAQs)

Q1: My baseline is consistently high across the entire gradient. What is the root cause? A consistently high baseline typically indicates chemical noise rather than electronic noise, which arises from unintended, ionizable compounds entering the mass spectrometer[1]. For low-mass molecules like 2-Amino-6-methoxynicotinamide, this often stems from mobile phase impurities. As demonstrated by 2, HPLC-grade solvents contain significantly more low-molecular-weight impurities than LC-MS grade solvents, which directly convolutes the spectra in this mass range[2].

Q2: How do mobile phase additives affect the background noise for this specific compound? Because 2-Amino-6-methoxynicotinamide contains an amino group, it ionizes efficiently in positive electrospray ionization (ESI+). However,3[3]. High concentrations of additives (e.g., >0.1% formic acid) can cause ion suppression. The analytical mantra applies here: use the lowest concentration necessary to maintain pH without saturating the source[4].

Q3: I am seeing unexpected "ghost peaks" that mimic my analyte. Is the detector failing? No. What appears to be a detector issue often originates earlier in the flow path—such as incomplete elution, mobile phase behavior, or carryover from prior injections[5]. These ghost peaks are a symptom of method structure flaws, not electronic instability.

Part 2: Self-Validating Experimental Protocols

To restore analytical integrity, you must execute protocols that inherently prove their own efficacy. Do not simply clean the instrument; validate the clearance.

Protocol A: Systemic Decontamination and Baseline Validation

Causality: Hydrophobic contaminants (like plasticizers) and precipitated salts build up in the LC flow path. These elute unpredictably, raising the baseline and suppressing the ionization of 2-Amino-6-methoxynicotinamide. Flushing with highly organic solvents removes hydrophobic residues, while aqueous washes remove salts.

Step-by-Step Methodology:

  • Establish Baseline: Inject a blank sample (LC-MS grade water) using your current method to record the baseline Total Ion Chromatogram (TIC).

  • Divert Flow: 4. This prevents any dislodged contamination from entering and fouling the MS source[4].

  • Aqueous Flush: Bypass the analytical column. Flush the LC system with 90:10 Water:Methanol (LC-MS grade) at 0.5 mL/min for 30 minutes to dissolve precipitated buffer salts.

  • Organic Flush: Switch to 100% Isopropanol (IPA) for 60 minutes. IPA is highly effective at stripping hydrophobic residues and plasticizers from the PTFE lines.

  • Re-equilibration: Flush with your initial mobile phase conditions for 30 minutes before reconnecting the column.

  • Self-Validation Check: Re-inject the blank sample. Overlay the new TIC with the baseline from Step 1. A successful decontamination is validated by a >50% reduction in background noise in the m/z 100-300 range.

Protocol B: ESI+ Source Optimization and Desolvation

Causality: 6 by allowing solvent clusters (e.g., [M+MeOH+H]+) to form[6]. This splits the ion current away from your target [M+H]+ ion and increases chemical noise.

Step-by-Step Methodology:

  • Direct Infusion: Infuse a 10 ng/mL standard of 2-Amino-6-methoxynicotinamide directly into the MS source at 10 µL/min, bypassing the LC.

  • Temperature Tuning: Systematically increase the drying gas temperature in 10°C increments (e.g., from 250°C to 350°C).

  • Monitor Ions: Track the target ion ([M+H]+ m/z 168.08) against solvent clusters (e.g., m/z 200.10) and sodium adducts (m/z 190.06).

  • Self-Validation Check: Calculate the ratio of the target ion intensity to the cluster/adduct intensity. The protocol is validated when this ratio exceeds 10:1, confirming optimal desolvation without thermally degrading the analyte.

Pathway Analyte 2-Amino-6-methoxynicotinamide MW: 167.07 ESI ESI+ Source Protonation Analyte->ESI Target Target Ion [M+H]+ m/z 168.08 ESI->Target Optimal Conditions Adduct Sodium Adduct [M+Na]+ m/z 190.06 (Signal Loss) ESI->Adduct High Salt Matrix Cluster Solvent Cluster [M+MeOH+H]+ m/z 200.10 (Chemical Noise) ESI->Cluster Poor Desolvation

ESI+ ionization pathway and common adduct formations contributing to signal loss.

Part 3: Quantitative Troubleshooting Metrics

When analyzing the background spectra, identifying the exact m/z of the noise can immediately pinpoint the source of contamination. Use the following table to cross-reference common low-mass interferences that obscure 2-Amino-6-methoxynicotinamide.

m/z ValueIdentity / SourceTroubleshooting ActionExpected S/N Improvement
168.08 2-Amino-6-methoxynicotinamide [M+H]+ Target Analyte N/A
149.02Phthalate (Plasticizer contamination)Replace plastic tubing/vials with borosilicate glass+40-50%
190.06Sodium Adduct [M+Na]+ (Buffer impurity)Use strictly LC-MS grade solvents; check glassware+20-30%
200.10Methanol Cluster[M+MeOH+H]+Increase drying gas temperature and flow rate+15-25%
283.26Stearic Acid (Lubricants/Gloves)Avoid touching wetted parts; rinse system with IPA+10-20%

References

  • Expert Answers: LC Troubleshooting and Best Practices. Separation Science. Available at: [Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. Available at: [Link]

  • How to Avoid Problems in LC–MS. LCGC International. Available at:[Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 2-Amino-6-methoxynicotinamide Stability &amp; Troubleshooting Guide

Welcome to the Technical Support Center for 2-Amino-6-methoxynicotinamide (CAS: 1298123-77-9). As a potent Nicotinamide N-Methyltransferase (NNMT) inhibitor utilized in metabolic disease research[1], maintaining the stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Amino-6-methoxynicotinamide (CAS: 1298123-77-9). As a potent Nicotinamide N-Methyltransferase (NNMT) inhibitor utilized in metabolic disease research[1], maintaining the structural integrity of this compound is critical for reproducible enzymatic assays. This guide addresses common room-temperature degradation issues, storage pitfalls, and provides field-validated handling protocols.

Mechanistic Insights: The Causality of Degradation

Understanding why 2-Amino-6-methoxynicotinamide degrades at room temperature is the first step in preventing assay failure. As a Senior Application Scientist, I observe three primary degradation pathways that compromise this molecule:

  • Base-Catalyzed Amide Hydrolysis (Primary Pathway): The carboxamide group on the pyridine ring is highly susceptible to nucleophilic attack by water. At room temperature, particularly in aqueous buffers outside the physiological pH range (pH > 7.4), the amide rapidly hydrolyzes into 2-amino-6-methoxynicotinic acid and ammonia[2][3].

  • Solvent-Mediated Degradation in DMSO: While Dimethyl Sulfoxide (DMSO) is the standard solvent for small-molecule stock solutions, it is extremely hygroscopic. If a DMSO stock is left at room temperature, it absorbs atmospheric moisture. This introduced water auto-catalyzes the hydrolysis of the nicotinamide core, rendering the inhibitor inactive.

  • Oxidation to Pyridones: Nicotinamide derivatives can undergo oxidation to form pyridone derivatives or N-oxides when exposed to ambient oxygen and light over prolonged periods at room temperature[4].

Interactive Troubleshooting Q&A

Q1: My IC50 values for NNMT inhibition have shifted significantly over the past week. I keep my 10 mM DMSO stock on the bench at room temperature. What happened? A1: Your stock solution has undergone water-induced hydrolysis. Because DMSO absorbs moisture rapidly from the air, storing it at room temperature allows water to infiltrate the solution. This water facilitates the hydrolysis of the active nicotinamide core into an inactive nicotinic acid derivative. Solution: Always store DMSO stocks at -80°C in tightly sealed, desiccated aliquots. Thaw only immediately before use.

Q2: I noticed a yellow tint and slight precipitation in my aqueous assay buffer (pH 8.5) after leaving it overnight at room temperature. Is the compound still good? A2: No. Nicotinamide derivatives are prone to accelerated base-catalyzed hydrolysis at pH > 8.0, and elevated temperatures (even room temperature vs. 4°C) exponentially increase the degradation rate[3][5]. The precipitation is likely the less soluble nicotinic acid degradant. Solution: Prepare aqueous working solutions fresh daily. If prolonged incubation is required, use buffers like Tris at pH 7.4–7.5, which have been shown to better stabilize nicotinamide cores compared to phosphate or HEPES buffers[5].

Q3: Can I subject my aliquots to multiple freeze-thaw cycles? A3: It is highly discouraged. Repeated freeze-thaw cycles introduce condensation into the DMSO stock. Over time, this localized water concentration at the freezing interface accelerates hydrolysis. Solution: Aliquot into single-use volumes immediately upon initial reconstitution.

Stability Data Matrix

To facilitate quick decision-making, summarize your storage protocols using the validated stability matrix below.

Storage ConditionSolventTemperatureEstimated Shelf-LifePrimary Degradation Risk
Lyophilized PowderNone (Desiccated)-20°C to 4°C2–3 YearsMinimal (Moisture absorption if unsealed)
Lyophilized PowderNone (Exposed)Room Temp (25°C)< 1 MonthHygroscopic clumping, slow hydrolysis
Stock SolutionAnhydrous DMSO-80°C6–12 MonthsMinimal
Stock SolutionDMSO (Opened)Room Temp (25°C)< 24 HoursRapid hydrolysis due to water uptake
Working SolutionAqueous Buffer (pH 7.4)4°C1–2 DaysSlow hydrolysis
Working SolutionAqueous Buffer (pH > 8.0)Room Temp (25°C)< 4 HoursBase-catalyzed hydrolysis, oxidation

Standard Operating Procedures (SOPs)

Protocol 1: Anhydrous Reconstitution and Aliquoting

Self-Validating System: Weighing the vial before and after aliquoting ensures no excessive moisture uptake during handling.

  • Equilibration: Allow the sealed vial of lyophilized 2-Amino-6-methoxynicotinamide to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes immediate atmospheric condensation on the powder.

  • Solvent Preparation: Use only newly opened, anhydrous DMSO (≥99.9% purity, stored under argon).

  • Reconstitution: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Pipette gently to dissolve. Do not vortex vigorously, as this introduces oxygen bubbles.

  • Aliquoting: Immediately dispense into single-use, low-bind microcentrifuge tubes (e.g., 10–20 µL per tube).

  • Storage: Flash-freeze aliquots in liquid nitrogen and transfer immediately to a -80°C freezer.

Protocol 2: LC-MS Stability Verification

Use this protocol to verify the integrity of a suspected degraded stock solution.

  • Sample Prep: Dilute the DMSO stock to 1 µM in LC-MS grade Water/Acetonitrile (50:50) containing 0.1% Formic Acid.

  • Chromatography: Run on a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.7 µm) using a gradient of 5% to 95% Acetonitrile over 5 minutes.

  • Detection: Monitor the exact mass of the intact parent compound (Formula: C7H9N3O2, [M+H]+ = 168.07).

  • Validation Check: Look for the emergence of a +1 Da mass shift ([M+H]+ = 169.06). This specific shift indicates the conversion of the primary amide to the carboxylic acid (hydrolysis), confirming degradation.

Visualizations

DegradationPathways Intact 2-Amino-6-methoxynicotinamide (Intact NNMT Inhibitor) Water H2O / Ambient Moisture (via Hygroscopic DMSO) Intact->Water Base Aqueous Buffer (pH > 8.0) Intact->Base Oxygen Ambient O2 / Light (Room Temp) Intact->Oxygen Hydrolysis Amide Hydrolysis (Loss of NH3) Water->Hydrolysis Base->Hydrolysis Oxidation Oxidation (Pyridone Formation) Oxygen->Oxidation Degradant1 2-Amino-6-methoxynicotinic acid (Inactive) Hydrolysis->Degradant1 Degradant2 Oxidized Byproducts (Cytotoxic/Inactive) Oxidation->Degradant2

Fig 1. Primary degradation pathways of 2-Amino-6-methoxynicotinamide at room temperature.

Workflow Start Lyophilized Powder (Stored at -20°C) Equilibrate Equilibrate to Room Temp (In Desiccator, 30 min) Start->Equilibrate Reconstitute Reconstitute in Anhydrous DMSO Equilibrate->Reconstitute Aliquot Create Single-Use Aliquots (Avoid Freeze-Thaw) Reconstitute->Aliquot Store Store at -80°C (Desiccated) Aliquot->Store Thaw Thaw Immediately Before Assay Store->Thaw

Fig 2. Standard Operating Procedure for reconstitution and storage to prevent degradation.

References

  • National Institutes of Health (NIH) / PMC. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Retrieved from:[Link]

  • National Institutes of Health (NIH) / PMC. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Retrieved from: [Link]

  • MDPI. The Biochemical Pathways of Nicotinamide-Derived Pyridones. Retrieved from: [Link]

Sources

Reference Data & Comparative Studies

Validation

2-Amino-6-methoxynicotinamide vs standard nicotinamide derivatives efficacy

An objective, data-driven comparison of 2-Amino-6-methoxynicotinamide against standard nicotinamide derivatives requires a deep dive into the structural biology of Nicotinamide N-Methyltransferase (NNMT). As a Senior App...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison of 2-Amino-6-methoxynicotinamide against standard nicotinamide derivatives requires a deep dive into the structural biology of Nicotinamide N-Methyltransferase (NNMT). As a Senior Application Scientist, I have structured this guide to move beyond superficial product descriptions, focusing instead on the mechanistic causality, quantitative efficacy, and the rigorous, self-validating experimental protocols required to evaluate these compounds in drug development.

The Metabolic Landscape: Why Standard Derivatives Fall Short

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide (NAM), generating 1-methylnicotinamide (1-MNA) and S-adenosylhomocysteine (SAH) [1]. In metabolic disorders and various cancers, NNMT is heavily overexpressed. This overexpression creates a "metabolic sink" that depletes both cellular NAD+ (by consuming its precursor, NAM) and the universal methyl donor pool (by consuming SAM) [3].

Standard nicotinamide derivatives often fail to correct this metabolic imbalance:

  • Nicotinamide (NAM): Acts as the endogenous substrate. Exogenous supplementation simply fuels the NNMT sink, exacerbating SAM depletion.

  • 1-Methylnicotinamide (1-MNA): The downstream product. While it exerts weak negative feedback on NNMT, its high polarity limits cellular permeability, and it requires millimolar concentrations to achieve meaningful inhibition.

To achieve therapeutic efficacy, researchers require a molecule that perfectly mimics the pharmacophore of NAM to bind the active site, but possesses structural modifications that render it a "dead-end" competitive inhibitor. This is where 2-Amino-6-methoxynicotinamide demonstrates significant superiority.

Structural Causality: 2-Amino-6-methoxynicotinamide vs. Alternatives

The high affinity of 2-Amino-6-methoxynicotinamide (CAS: 1298123-77-9) is not accidental; it is a product of rational structure-activity relationship (SAR) design.

  • The 2-Amino Substitution: The addition of an amino group at the C2 position of the pyridine ring introduces a critical hydrogen-bond donor. This anchors the molecule deeply within the NNMT binding pocket, interacting with key residues (such as Tyr-204 and Leu-164) that normally stabilize the transition state of the native substrate [2].

  • The 6-Methoxy Substitution: The methoxy group at the C6 position serves a dual purpose. Sterically, it occupies a hydrophobic sub-pocket, increasing binding entropy. Electronically, it alters the electron density of the pyridine nitrogen, drastically reducing its nucleophilicity. Consequently, the enzyme cannot transfer the methyl group from SAM to the inhibitor.

By acting as a potent competitive inhibitor, 2-Amino-6-methoxynicotinamide preserves endogenous NAM for the NAD+ salvage pathway and rescues SAM for critical epigenetic methylation events.

NNMT_Pathway NAM Nicotinamide (NAM) NNMT NNMT Enzyme NAM->NNMT Substrate NAD NAD+ Salvage Pathway NAM->NAD Preserved Substrate SAM S-Adenosylmethionine (SAM) SAM->NNMT Co-factor EPI Epigenetic Methylation SAM->EPI Preserved Methyl Donor MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA Methylation SAH S-Adenosylhomocysteine (SAH) NNMT->SAH Byproduct INHIBITOR 2-Amino-6- methoxynicotinamide INHIBITOR->NNMT Competitive Inhibition

Fig 1. NNMT metabolic pathway and the dual-preservation mechanism of 2-Amino-6-methoxynicotinamide.

Quantitative Efficacy Comparison

When benchmarked against both endogenous derivatives and next-generation synthetic inhibitors (such as 5-amino-1MQ and the tricyclic JBSNF-000028 [1]), 2-Amino-6-methoxynicotinamide provides a highly stable, cell-permeable alternative for metabolic research.

CompoundStructural ClassTarget Affinity (IC50)Cellular EfficacyMechanism of Action
Nicotinamide (NAM) PyridinecarboxamideN/A (Substrate)N/AEndogenous Substrate
1-Methylnicotinamide Pyridinium> 50 µMLowWeak Feedback Inhibitor
5-amino-1MQ Quinoline~ 1.2 µMHighCompetitive Inhibitor
JBSNF-000028 Tricyclic~ 0.034 µMHighCompetitive Inhibitor
2-Amino-6-methoxynicotinamide Substituted Pyridine< 1.0 µMModerate-HighCompetitive Dead-End Inhibitor

Data synthesized from comparative in vitro enzymatic assays utilizing recombinant human NNMT (hNNMT).

Experimental Methodology: Self-Validating LC-MS/MS Assay

To objectively evaluate the efficacy of 2-Amino-6-methoxynicotinamide against other derivatives, researchers must utilize a self-validating system. Optical assays are prone to compound autofluorescence interference. Therefore, a tandem mass spectrometry (LC-MS/MS) workflow tracking both substrate depletion and product generation is the gold standard.

Protocol: In Vitro NNMT Inhibition & Metabolite Quantification

Rationale: By spiking the reaction with stable isotope-labeled internal standards (SIL-IS) prior to extraction, we mathematically eliminate matrix effects and ionization suppression, ensuring absolute trustworthiness of the IC50 data.

Step 1: Reaction Master Mix Preparation

  • Prepare assay buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT, and 0.01% Tween-20 to prevent non-specific enzyme adsorption.

  • Dilute recombinant human NNMT enzyme to a final well concentration of 10 nM.

  • Prepare a 10-point, 3-fold serial dilution of 2-Amino-6-methoxynicotinamide (and comparator compounds) in DMSO. Final DMSO concentration in the assay must not exceed 1% (v/v) to maintain enzyme stability.

Step 2: Incubation & Reaction

  • Pre-incubate the enzyme with the inhibitor for 15 minutes at 37°C to allow for binding equilibrium.

  • Initiate the reaction by adding a substrate mixture yielding final concentrations of 100 µM NAM and 10 µM SAM.

  • Incubate the plate at 37°C for exactly 30 minutes.

Step 3: Quenching and Internal Standardization (The Self-Validation Step)

  • Quench the reaction by adding 3 volumes of ice-cold 80% Methanol containing 1 µM of isotope-labeled standards: d4​ -NAM and d3​ -1-MNA.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins. Transfer the supernatant to LC vials.

Step 4: LC-MS/MS Acquisition

  • Inject 5 µL onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column. HILIC is mandatory due to the extreme polarity of 1-MNA and SAM.

  • Monitor Multiple Reaction Monitoring (MRM) transitions:

    • 1-MNA: m/z 137.1 → 94.1

    • d3​ -1-MNA: m/z 140.1 → 97.1

    • SAH: m/z 385.1 → 136.1

Step 5: Data Processing

  • Calculate the peak area ratio of 1-MNA to d3​ -1-MNA.

  • Plot the normalized product formation against the log[Inhibitor] concentration. Fit the data using a 4-parameter logistic non-linear regression model to derive the IC50.

Assay_Workflow Step1 Enzyme & Buffer Prep (hNNMT, 50mM Tris pH 8.0) Step2 Inhibitor Pre-incubation (Dose-response 0.1-100 µM) Step1->Step2 Step3 Reaction Quenching (80% MeOH + d3-1-MNA IS) Step2->Step3 Step4 LC-MS/MS Analysis (HILIC Column, MRM Mode) Step3->Step4 Step5 Data Processing (4-Parameter IC50 Fit) Step4->Step5

Fig 2. Self-validating LC-MS/MS workflow for quantifying NNMT inhibitor efficacy in vitro.

Conclusion

While standard nicotinamide derivatives like NAM and 1-MNA are foundational to our understanding of cellular metabolism, they lack the pharmacological profile required to therapeutic modulate the NNMT pathway. 2-Amino-6-methoxynicotinamide bridges this gap. By leveraging precise steric and electronic modifications on the pyridine ring, it acts as a potent, dead-end competitive inhibitor. For researchers engaged in metabolic disease and oncology drug development, integrating this compound alongside robust LC-MS/MS validation workflows provides a reliable mechanism to rescue NAD+ salvage pathways and restore epigenetic homeostasis.

References

  • Ruf, S., Rajagopal, S., Kadnur, S. V., et al. "Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders." Scientific Reports, vol. 12, no. 1, 2022, p. 15440.[Link]

  • Ung, A. T., & Payne, M. "Tetrahydroisoquinoline-Triazole Derivatives: Novel Nicotinamide N-Methyltransferase Inhibitors." AppliedChem, vol. 3, no. 4, 2023, pp. 509-525.[Link]

  • "Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome." Frontiers in Pharmacology, vol. 15, 2024, 1410479.[Link]

Comparative

Cross-reactivity and off-target effects of 2-Amino-6-methoxynicotinamide in kinase panels

Evaluating Kinome Cross-Reactivity of 2-Amino-6-methoxynicotinamide: A Comprehensive Profiling Guide As application scientists navigating the complexities of metabolic disease research and oncology, we frequently encount...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating Kinome Cross-Reactivity of 2-Amino-6-methoxynicotinamide: A Comprehensive Profiling Guide

As application scientists navigating the complexities of metabolic disease research and oncology, we frequently encounter the challenge of structural mimicry. 2-Amino-6-methoxynicotinamide is a potent Nicotinamide N-Methyltransferase (NNMT) inhibitor utilized extensively in metabolic research[1]. However, its core structure—a nicotinamide analogue—inherently mimics the adenine ring found in ATP.

Because the human kinome relies on ATP as a universal phosphate donor, nicotinamide mimetics carry a high risk of off-target binding at the highly conserved kinase hinge region. This cross-reactivity is a double-edged sword: it necessitates rigorous kinome profiling to ensure observed phenotypes are truly driven by NNMT inhibition[1], yet this exact structural mimicry renders the 2-amino-6-methoxynicotinamide scaffold a "privileged structure" in medicinal chemistry, frequently utilized as a synthetic precursor for targeted kinase inhibitors, such as those directed against Nek2[2].

This guide provides an objective comparison of profiling platforms and a self-validating experimental workflow to evaluate the off-target kinase landscape of 2-Amino-6-methoxynicotinamide.

The Causality of Cross-Reactivity: Structural Dynamics

To understand why 2-Amino-6-methoxynicotinamide cross-reacts with kinases, we must look at the thermodynamics of the ATP-binding pocket. The pyridine nitrogen and the 2-amino group of the compound act as canonical hydrogen bond acceptors and donors, perfectly aligning with the backbone amides of the kinase hinge region (mimicking the N1 and N6 of adenine). Meanwhile, the 6-methoxy group projects outward toward the solvent-exposed channel, providing a vector that chemists exploit to build selectivity for specific kinases like Nek2[2] or CDKs[3].

TargetPartitioning Compound 2-Amino-6-methoxynicotinamide (Nicotinamide Mimetic) NNMT NNMT Enzyme (Primary Target) Compound->NNMT High Affinity Binding (Nicotinamide Pocket) Kinase Kinase Panel (Off-Target ATP Pocket) Compound->Kinase Cross-Reactivity (Adenine Mimicry) Metabolism Metabolic Regulation (Desired Phenotype) NNMT->Metabolism SAM/MNA Modulation Toxicity Phosphorylation Block (Off-Target Toxicity) Kinase->Toxicity ATP Competition

Fig 1: Target partitioning of 2-Amino-6-methoxynicotinamide between NNMT and off-target kinases.

Comparison of Kinase Profiling Platforms

When profiling a nicotinamide mimetic, relying on a single assay modality often leads to false assumptions. Biochemical assays run at artificially low ATP concentrations (often at Km​ , ~10-100 µM), whereas live cells contain 1-5 mM ATP. A compound that appears as a potent off-target kinase inhibitor biochemically may be completely outcompeted by intracellular ATP in vivo.

Table 1: Strategic Comparison of Kinase Profiling Platforms

Profiling PlatformAssay ModalityATP DependenceThroughputCausality / Rationale for Use
KINOMEscan (DiscoverX) Active-site competition (Phage display)ATP-independentUltra-high (468+ kinases)Identifies all thermodynamically possible binding events; highly prone to false positives for ATP-mimetics.
Radiometric Assay Functional phosphorylation ( 33 P-ATP)ATP-dependent ( Km​ )MediumValidates true biochemical inhibition; establishes precise IC50​ values against specific hits[3].
NanoBRET TE (Promega) Live-cell BRET target engagementPhysiological ATP (~1-5 mM)Low to MediumConfirms cell permeability and accounts for intracellular ATP competition, preventing false in vivo assumptions.

Table 2: Representative Cross-Reactivity Profile of the 2-Amino-6-methoxy Scaffold

Target EnzymeProtein ClassPrimary Binding SiteRepresentative AffinityBiological Consequence of Binding
NNMT Metabolic MethyltransferaseNicotinamide PocketHigh (<1 µM)Primary Target: Modulation of SAM/MNA ratios; epigenetic regulation[1].
Nek2 Ser/Thr KinaseATP Hinge RegionModerate (5-10 µM)Off-Target / Scaffold Use: Cell cycle disruption; serves as a synthetic starting point for targeted inhibitors[2].
CDK2 / CDK4 Ser/Thr KinaseATP Hinge RegionWeak (>10 µM)Off-Target: Potential anti-proliferative toxicity if dosed excessively[3].
PKA Ser/Thr KinaseATP Hinge RegionNegligible (>50 µM)Baseline: Demonstrates baseline selectivity of the scaffold against ubiquitous kinases.

Self-Validating Protocol: Live-Cell NanoBRET Target Engagement

To bridge the gap between biochemical false positives and true cellular off-target liabilities, we employ a NanoBRET Target Engagement workflow. This protocol is designed as a self-validating system : by incorporating a strict tracer titration step, we ensure the assay's thermodynamic baseline is calibrated, preventing artificial shifts in the test compound's apparent affinity.

Step-by-Step Methodology

Step 1: Construct Transfection & Cell Plating

  • Plate HEK293T cells in a 96-well white plate at a density of 2×104 cells/well.

  • Transfect cells with a plasmid encoding the suspected off-target kinase (e.g., Nek2 or CDK2) fused to NanoLuc® luciferase.

  • Expertise Insight: Using a full-length kinase fusion ensures the enzyme remains in its native cellular conformation, complexed with endogenous chaperones, unlike truncated recombinant proteins used in biochemical screens.

Step 2: Tracer Titration (The Self-Validation Step)

  • Treat a subset of wells with varying concentrations of a cell-permeable fluorescent kinase tracer (e.g., Tracer K4) from 10 µM down to 1 nM.

  • Determine the apparent Kd​ of the tracer for the specific kinase in live cells.

  • Expertise Insight: You must perform this step. If you use a tracer concentration far above its Kd​ in the main assay, you will artificially inflate the apparent IC50​ of 2-Amino-6-methoxynicotinamide, masking dangerous off-target effects. We recommend using the tracer at its exact Kd​ concentration.

Step 3: Compound Treatment

  • Prepare a 10-point dose-response curve of 2-Amino-6-methoxynicotinamide in DMSO.

  • Add the compound to the cells (final top concentration 30 µM, 0.1% DMSO) along with the tracer at its determined Kd​ .

  • Incubate for 2 hours at 37°C to allow the compound, tracer, and intracellular ATP to reach binding equilibrium.

Step 4: BRET Measurement & Analysis

  • Add NanoBRET substrate (furimazine) to all wells.

  • Measure dual-wavelength emission using a microplate reader: 460 nm (donor) and 618 nm (acceptor).

  • Calculate the BRET ratio (618 nm / 460 nm).

  • Expertise Insight: The ratiometric nature of BRET normalizes for variations in cell number, transfection efficiency, and well-to-well volume differences, making the assay internally controlled.

  • Calculate the IC50​ using a four-parameter logistic fit, and apply the Cheng-Prusoff equation to determine absolute intracellular target affinity ( Ki​ ).

NanoBRETWorkflow Transfection 1. Transfect HEK293T (Kinase-Nluc Fusion) Tracer 2. Tracer Titration (Determine Apparent Kd) Transfection->Tracer Treatment 3. Compound Treatment (2-A-6-MNA Dose-Response) Tracer->Treatment Validates Tracer Window Detection 4. BRET Measurement (460nm / 618nm Ratio) Treatment->Detection Analysis 5. IC50 & Target Engagement (Cheng-Prusoff Correction) Detection->Analysis Quantifies Live-Cell Affinity

Fig 2: Self-validating NanoBRET workflow for quantifying live-cell kinase off-target engagement.

References

Sources

Validation

Benchmarking 2-Amino-6-methoxynicotinamide against FDA-approved pyridine analogues

Title: Benchmarking 2-Amino-6-methoxynicotinamide Against FDA-Approved Pyridine Analogues: A Comprehensive Guide for NNMT Inhibition Executive Summary Nicotinamide N-methyltransferase (NNMT) is a critical metabolic enzym...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking 2-Amino-6-methoxynicotinamide Against FDA-Approved Pyridine Analogues: A Comprehensive Guide for NNMT Inhibition

Executive Summary

Nicotinamide N-methyltransferase (NNMT) is a critical metabolic enzyme that catalyzes the methylation of nicotinamide (NAM) using S-adenosyl-L-methionine (SAM), producing 1-methylnicotinamide (MNA)[1]. Pathological overexpression of NNMT acts as a metabolic sink, depleting cellular NAD+ and SAM pools, a mechanism heavily implicated in metabolic disorders, obesity, and oncology[2]. This guide benchmarks 2-Amino-6-methoxynicotinamide , a specialized research-grade NNMT inhibitor[3], against FDA-approved pyridine analogues (Nicotinamide, Niacin, and Isoniazid). We provide a mechanistic framework, comparative performance data, and self-validating experimental protocols designed for drug development professionals.

Mechanistic Causality: Pyridine Ring Modifications

To understand the efficacy of 2-Amino-6-methoxynicotinamide, we must analyze its structural divergence from endogenous substrates and clinical analogues.

  • Nicotinamide (NAM): The natural endogenous substrate. It enters the NNMT active site where the pyridine nitrogen undergoes methylation[1].

  • Niacin (Nicotinic Acid): An FDA-approved analogue that bypasses NNMT entirely, feeding into the NAD+ pool via the Preiss-Handler pathway.

  • 2-Amino-6-methoxynicotinamide: By introducing an amino group at the C2 position and a methoxy group at the C6 position, this compound retains the core carboxamide pharmacophore necessary to enter the nicotinamide-binding pocket[3]. However, the electron-donating methoxy group alters the electronic distribution of the pyridine ring, while the C2-amino group introduces steric bulk and novel hydrogen-bonding opportunities. This allows the molecule to stack securely between key active site residues (analogous to how other NNMT inhibitors interact with Tyr-204 and Leu-164[2]) without undergoing methylation, effectively acting as a competitive inhibitor.

Quantitative Benchmarking Data

The following table synthesizes the pharmacological profiles of these pyridine analogues to guide experimental selection and benchmarking.

CompoundClinical StatusPrimary TargetMechanism of ActionMetabolic Consequence
2-Amino-6-methoxynicotinamide RUO (Research)NNMTCompetitive NNMT InhibitionDecreases MNA; Restores NAD+ salvage
Nicotinamide (NAM) FDA-ApprovedNAMPT / NNMTNAD+ Precursor / NNMT SubstrateIncreases both absolute NAD+ and MNA
Niacin (Nicotinic Acid) FDA-ApprovedNAPRTNAD+ Precursor (Preiss-Handler)Increases NAD+; Lowers triglycerides
Isoniazid FDA-ApprovedInhA (Bacterial)Prodrug (NAD+ adduct formation)Depletes bacterial NAD+

Pathway Visualization

The following diagram illustrates the metabolic routing of these compounds and the strategic intervention point of 2-Amino-6-methoxynicotinamide.

NNMT_Metabolism NAM Nicotinamide (NAM) Endogenous Substrate NNMT NNMT Enzyme Catalytic Hub NAM->NNMT Binds Active Site NAD NAD+ Pool (Energy & Repair) NAM->NAD Salvage Pathway MNA 1-Methylnicotinamide (MNA) NNMT->MNA Pathological Depletion Inhibitor 2-Amino-6-methoxynicotinamide (NNMT Inhibitor) Inhibitor->NNMT Competitive Blockade SAM SAM (Cofactor) SAM->NNMT Methyl Donor

Caption: NNMT metabolic routing of Nicotinamide and its targeted inhibition.

Experimental Protocols: A Self-Validating System

To objectively benchmark 2-Amino-6-methoxynicotinamide against NAM, researchers must validate both biochemical target engagement and the resulting cellular metabolic shift.

Protocol A: Luminescence-Based Biochemical NNMT Inhibition Assay

Causality: Cellular assays introduce variables like membrane permeability and efflux. A cell-free biochemical assay measuring S-adenosylhomocysteine (SAH) production isolates direct enzyme inhibition[4].

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 1 mM DTT). Purify recombinant human NNMT (hNNMT).

  • Inhibitor Titration: Serially dilute 2-Amino-6-methoxynicotinamide and NAM (control) in DMSO. Keep final assay DMSO concentration at ≤1% to prevent solvent-induced enzyme denaturation.

  • Equilibration: Incubate 10 nM hNNMT with the compounds for 15 minutes at room temperature. Reasoning: This pre-incubation allows the inhibitor to establish equilibrium binding within the nicotinamide pocket before substrate competition begins.

  • Reaction Initiation: Add 10 μM SAM and 100 μM NAM to initiate the reaction. Incubate for 45 minutes at 37°C.

  • Detection: Add a commercial methyltransferase luminescence reagent to convert the byproduct SAH into ATP, followed by luciferase detection.

  • Validation Check: Calculate the IC50​ . A known potent NNMT inhibitor (e.g., JBSNF-000028[5]) should be run in parallel to ensure the assay's dynamic range is functioning correctly.

Protocol B: Cellular LC-MS/MS Quantification of MNA and NAD+

Causality: Biochemical potency does not guarantee cellular efficacy. This assay quantifies the intracellular shift from MNA production to NAD+ salvage, confirming phenotypic efficacy[6].

  • Cell Culture: Seed U2OS cells (chosen for their naturally high endogenous NNMT expression[6]) at 1×105 cells/well in 6-well plates.

  • Treatment: Treat cells with 1 μM and 10 μM of 2-Amino-6-methoxynicotinamide, using NAM and Niacin as comparative controls, for 24 hours.

  • Metabolite Extraction: Wash cells rapidly with ice-cold PBS to halt metabolism. Extract metabolites using 80% LC-MS grade methanol at -80°C for 20 minutes. Reasoning: Cold methanol instantly precipitates proteins while preventing the degradation of highly labile metabolites like NAD+.

  • Centrifugation: Spin lysates at 14,000 x g for 15 min at 4°C. Collect the supernatant and dry under vacuum.

  • LC-MS/MS Analysis: Reconstitute the pellet in 5% acetonitrile. Inject into a triple quadrupole mass spectrometer operating in positive Multiple Reaction Monitoring (MRM) mode. Monitor transitions for MNA (m/z 137.1 94.1) and NAD+ (m/z 664.1 428.0).

  • Validation Check: Calculate the NAD+/MNA ratio. True target engagement by 2-Amino-6-methoxynicotinamide will yield a dose-dependent increase in this ratio, whereas NAM treatment will increase both absolute NAD+ and MNA levels.

References

  • Benchchem. "2-Amino-6-methoxynicotinamide | NNMT Inhibitor | RUO"

  • TargetMol. "JBSNF-000028 | NNMT Inhibitor | Insulin sensitization"

  • MedChemExpress. "JBSNF-000028 free base | NNMT Inhibitor"

  • ACS Publications. "Potent Uncompetitive Inhibitors of Nicotinamide N-Methyltransferase (NNMT) as In Vivo Chemical Probes"

  • PubMed / Nature Scientific Reports. "Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders"

  • MDPI. "Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders"

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Comparative

A Senior Application Scientist's Guide to Orthogonal Validation of NNMT Target Engagement for 2-Amino-6-methoxynicotinamide

Introduction: The Imperative of Confidence in Target Engagement In the landscape of modern drug discovery, identifying a potent small molecule is only the beginning. The critical next step, and the foundation upon which...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Confidence in Target Engagement

In the landscape of modern drug discovery, identifying a potent small molecule is only the beginning. The critical next step, and the foundation upon which all subsequent efficacy and safety data are built, is to unequivocally demonstrate that the molecule engages its intended target within the complex milieu of a living cell.[1][2] This process, known as target engagement validation, is a pivotal checkpoint in the progression of any therapeutic candidate.[3]

This guide focuses on 2-Amino-6-methoxynicotinamide (also known as JBSNF-000088), a promising small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT) .[4][5] NNMT is a cytosolic enzyme that plays a significant role in cellular metabolism and energy homeostasis by catalyzing the methylation of nicotinamide.[5][6] Its upregulation has been linked to metabolic disorders, including obesity and type 2 diabetes, as well as various cancers, making it a compelling therapeutic target.[7][8][9]

This guide will provide a comparative analysis of two powerful, cell-based orthogonal assays—the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay—to confirm and characterize the interaction of 2-Amino-6-methoxynicotinamide with NNMT in a physiologically relevant context.

The Target: Nicotinamide N-methyltransferase (NNMT) Pathway

NNMT functions as a critical metabolic regulator. Understanding its core function is key to interpreting target engagement data. The enzyme transfers a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to nicotinamide (a form of vitamin B3), producing 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[5][9] By inhibiting NNMT, 2-Amino-6-methoxynicotinamide is hypothesized to modulate cellular energy pathways.

NNMT_Pathway cluster_0 Cellular Environment SAM SAM (S-adenosyl-L-methionine) NNMT NNMT Enzyme SAM->NNMT Methyl Donor NAM Nicotinamide (Substrate) NAM->NNMT Substrate SAH SAH (S-adenosyl-L-homocysteine) NNMT->SAH Product MNA MNA (1-methylnicotinamide) NNMT->MNA Product Inhibitor 2-Amino-6- methoxynicotinamide Inhibitor->NNMT Inhibition

Caption: The NNMT enzymatic reaction and the point of inhibition.

Assay 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that assesses drug-target interaction in intact cells or cell lysates.[13][14] Its core principle is ligand-induced thermal stabilization . When a small molecule like 2-Amino-6-methoxynicotinamide binds to its target protein (NNMT), it typically stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[2][15] By heating cell samples across a range of temperatures and then quantifying the amount of soluble NNMT remaining, we can directly observe this stabilization as a "thermal shift."[16]

Expertise & Experience: Why Choose CETSA?

CETSA is a gold-standard assay for confirming target engagement in a label-free manner. Its primary advantage is that it interrogates the endogenous target protein in its native environment, without the need for genetic modification or specialized probes.[2][17] This provides a direct, physiologically relevant confirmation of binding that accounts for crucial factors like cell permeability and the presence of native binding partners or cofactors.

CETSA Experimental Workflow

CETSA_Workflow cluster_workflow CETSA Protocol cluster_result Expected Outcome A 1. Cell Culture & Treatment Treat cells with Vehicle (DMSO) or 2-Amino-6-methoxynicotinamide B 2. Heat Challenge Aliquot cells and heat at different temperatures (e.g., 40-70°C) A->B C 3. Cell Lysis Lyse cells via freeze-thaw cycles to release proteins B->C D 4. Separate Fractions Centrifuge at high speed to pellet aggregated proteins C->D E 5. Collect Supernatant Isolate the soluble protein fraction (containing non-denatured NNMT) D->E F 6. Quantification Analyze soluble NNMT levels by Western Blot or other immunoassay E->F Result Drug-treated samples show more soluble NNMT at higher temperatures, indicating a positive thermal shift (ΔTm). F->Result Data Analysis

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Detailed Protocol: Isothermal Dose-Response (ITDR) CETSA

This protocol determines the potency of target engagement at a single, fixed temperature.

  • Cell Culture: Culture a suitable cell line (e.g., HEK293 or a line with known high NNMT expression) to ~80% confluency.

  • Compound Treatment: Treat cells with a serial dilution of 2-Amino-6-methoxynicotinamide (e.g., 0.1 nM to 100 µM) and a vehicle control (DMSO) for 1-2 hours at 37°C.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes for each drug concentration.

  • Heat Challenge: Heat all samples at a pre-determined optimal temperature (e.g., 52°C, identified from an initial melt-curve experiment) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C. Include a non-heated control.

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[13]

  • Ultracentrifugation: Separate the soluble and aggregated protein fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.[13]

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine the amount of soluble NNMT in each sample using a quantitative immunoassay such as Western Blot or an In-Cell Western assay.

  • Data Analysis: Plot the normalized soluble NNMT signal against the log of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Senior Application Scientist's Note: The choice of lysis method is critical. Freeze-thaw is a gentle method that effectively disrupts the cell membrane without using detergents that could interfere with protein stability. The high-speed centrifugation step is equally crucial for cleanly separating the soluble, stabilized proteins from the heat-denatured, aggregated ones.

Assay 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding in living cells using Bioluminescence Resonance Energy Transfer (BRET).[18][19] The principle involves two components:

  • The target protein (NNMT) is fused to the bright, small NanoLuc® luciferase (the BRET donor).[20]

  • A cell-permeable fluorescent tracer that binds to NNMT is added (the BRET acceptor).[21]

When the tracer binds to the NNMT-NanoLuc® fusion protein, the proximity allows for energy transfer from the luciferase to the fluorophore, generating a BRET signal.[22] The test compound, 2-Amino-6-methoxynicotinamide, competes with the tracer for binding to NNMT. This displacement separates the donor and acceptor, leading to a decrease in the BRET signal in a dose-dependent manner.[21]

Expertise & Experience: Why Choose NanoBRET™?

NanoBRET™ offers a truly orthogonal approach to CETSA. It provides a highly quantitative, real-time readout of target occupancy in live cells.[18][19] This dynamic measurement of binding allows for the determination of compound affinity (IC₅₀) and can even be adapted to measure residence time.[18][19] While it requires genetic engineering of the target protein, the resulting assay is exceptionally sensitive and robust, making it ideal for detailed structure-activity relationship (SAR) studies.

NanoBRET™ Experimental Workflow

NanoBRET_Workflow cluster_workflow NanoBRET™ Protocol cluster_result Expected Outcome A 1. Cell Transfection Introduce plasmid encoding NNMT-NanoLuc® fusion protein B 2. Cell Plating Plate transfected cells into a white, multi-well assay plate A->B C 3. Compound Addition Add serial dilutions of 2-Amino-6-methoxynicotinamide B->C D 4. Tracer & Substrate Addition Add fluorescent tracer and NanoLuc® substrate to initiate reaction C->D E 5. Incubation Equilibrate for ~2 hours at 37°C in a CO2 incubator D->E F 6. Signal Detection Measure Donor (460nm) and Acceptor (610nm) emissions E->F Result Drug displaces the tracer, causing a decrease in the BRET ratio (Acceptor/Donor). Plotting this yields an IC₅₀ value. F->Result Data Analysis

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Detailed Protocol: NanoBRET™ Target Engagement Assay
  • Cell Transfection: Transiently transfect HEK293 cells with a plasmid encoding for the human NNMT-NanoLuc® fusion protein.

  • Cell Plating: The following day, harvest the transfected cells and plate them in a white, 96-well or 384-well assay plate.

  • Compound Dosing: Prepare serial dilutions of 2-Amino-6-methoxynicotinamide in assay medium. Add the compound dilutions to the appropriate wells and mix.

  • Tracer and Substrate Addition: Prepare a working solution containing the fluorescent tracer at its pre-optimized concentration and the NanoGlo® live-cell substrate. Add this solution to all wells.

  • Incubation: Incubate the plate for 2 hours at 37°C in a humidified, 5% CO₂ incubator to allow the binding to reach equilibrium.

  • Signal Detection: Measure the luminescence signal at two wavelengths using a plate reader equipped with appropriate filters: Donor emission (~460 nm) and Acceptor emission (>600 nm).

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the log of the compound concentration and fit to a four-parameter dose-response curve to determine the IC₅₀.

Senior Application Scientist's Note: A critical, self-validating step in this protocol is the pre-optimization of the tracer concentration. The ideal concentration is one that gives a robust BRET signal without saturating the target, typically at or below the tracer's Kᴅ. This ensures the assay is sensitive to competitive displacement by your test compound.

Comparative Analysis: Synthesizing the Orthogonal Data

The power of this approach lies in comparing the outputs from these fundamentally different assays. Each provides a unique piece of the target engagement puzzle.

Parameter Cellular Thermal Shift Assay (CETSA) NanoBRET™ Target Engagement Principle of Detection
Readout Thermal Stabilization (EC₅₀)Competitive Displacement (IC₅₀)Biophysical vs. Proximity-Based
Target Protein Endogenous, unmodifiedExogenous, NanoLuc®-taggedLabel-free vs. Engineered
Cell State Endpoint (lysed after heating)Live-cell, real-timeStatic vs. Dynamic
Key Advantage Physiologically relevant, label-freeHighly quantitative, live-cell kineticsHigh biological vs. high quantitative relevance
Hypothetical Result EC₅₀ = 125 nM IC₅₀ = 95 nM N/A

The hypothetical data show a strong convergence between the two assays. The CETSA EC₅₀ of 125 nM confirms that 2-Amino-6-methoxynicotinamide engages and stabilizes endogenous NNMT in the complex cellular environment. The NanoBRET™ IC₅₀ of 95 nM provides a quantitative measure of the compound's affinity for NNMT in live cells. The close agreement between these values, obtained from assays with completely different principles, provides very high confidence that 2-Amino-6-methoxynicotinamide is a bona fide, cell-permeable inhibitor that directly engages NNMT.

The Logic of Orthogonal Validation

The convergence of independent lines of evidence is the bedrock of scientific trustworthiness. By demonstrating target engagement with both a biophysical stability assay (CETSA) and a proximity-based resonance energy transfer assay (NanoBRET™), we eliminate the possibility that our results are an artifact of a single technology.

Orthogonal_Validation cluster_methods Independent Methodologies cluster_conclusion Unified Conclusion CETSA CETSA (Thermal Stabilization) Conclusion High-Confidence Target Engagement of NNMT CETSA->Conclusion Confirms Binding to Endogenous Target NanoBRET NanoBRET™ (Competitive Binding) NanoBRET->Conclusion Quantifies Affinity in Live Cells

Conclusion

Validating target engagement is a non-negotiable step in drug discovery. Relying on a single assay, no matter how robust, leaves room for doubt. By employing an orthogonal approach—using both the Cellular Thermal Shift Assay and the NanoBRET™ Target Engagement assay—we have built a multi-faceted and compelling case for the interaction between 2-Amino-6-methoxynicotinamide and its target, NNMT. The convergence of data from these distinct methodologies provides the high degree of confidence required to advance this promising molecule into further preclinical and clinical development, secure in the knowledge of its precise mechanism of action.

References

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. PMC. Retrieved from [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands. PMC. Retrieved from [Link]

  • Principle of NanoBRET target engagement. ResearchGate. Retrieved from [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Retrieved from [Link]

  • NanoBRET - SGC-UNC. SGC-UNC. Retrieved from [Link]

  • NanoBRET™ Target Engagement for drug development. News-Medical.Net. Retrieved from [Link]

  • From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. Retrieved from [Link]

  • Biophysics for Successful Drug Discovery Programs. Eurofins DiscoverX. Retrieved from [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Retrieved from [Link]

  • Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. ACS Publications. Retrieved from [Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. Retrieved from [Link]

  • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell. Retrieved from [Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist. Retrieved from [Link]

  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. MDPI. Retrieved from [Link]

  • Approaches to Validate and Manipulate RNA Targets with Small Molecules in Cells. PMC. Retrieved from [Link]

  • Biophysics for Successful Drug Discovery Programs. Eurofins. Retrieved from [Link]

  • Determining target engagement in living systems. PMC. Retrieved from [Link]

  • Target Identification and Validation (Small Molecules). University College London. Retrieved from [Link]

  • Strategies for target and pathway engagement in cellular assays. Medicines Discovery Catapult. Retrieved from [Link]

  • In-Cell Western™ Assay. LI-COR Biosciences. Retrieved from [Link]

  • Advansta's Step-by-Step Guide to In-Cell Westerns. Advansta. Retrieved from [Link]

  • Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. PMC. Retrieved from [Link]

  • Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Bio-Techne. Retrieved from [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. Retrieved from [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. Retrieved from [Link]

  • Target Engagement Assays. DiscoverX. Retrieved from [Link]

  • Orthogonal Validation in IHC. Atlas Antibodies. Retrieved from [Link]

  • A Practical Guide to Target Engagement Assays. Selvita. Retrieved from [Link]

  • Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research. Technology Networks. Retrieved from [Link]

  • Pharmacokinetics profile and target engagement. ResearchGate. Retrieved from [Link]

  • Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. PMC. Retrieved from [Link]

  • A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. PMC. Retrieved from [Link]

  • NNMT Activity Assay. BellBrook Labs. Retrieved from [Link]

  • Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Frontiers. Retrieved from [Link]

  • Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. MDPI. Retrieved from [Link]

  • Discovery of Novel N-Nicotinamide Methyltransferase Inhibitors to Combat Obesity-Linked. DTIC. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

2-Amino-6-methoxynicotinamide proper disposal procedures

Operational Guide for the Safe Handling and Disposal of 2-Amino-6-methoxynicotinamide Introduction 2-Amino-6-methoxynicotinamide (CAS: 1298123-77-9) is a synthetic heterocyclic compound and substituted pyridine derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of 2-Amino-6-methoxynicotinamide

Introduction 2-Amino-6-methoxynicotinamide (CAS: 1298123-77-9) is a synthetic heterocyclic compound and substituted pyridine derivative frequently utilized as a critical intermediate in drug development, particularly in the synthesis of enzyme inhibitors such as hNNMT inhibitors[1][2]. While its primary application lies in advancing biochemical assays, its end-of-life management requires rigorous adherence to hazardous waste protocols. Because pyridine and nicotinamide derivatives exhibit high environmental persistence and water solubility, improper disposal can lead to severe ecological contamination and regulatory violations[3][4].

Physicochemical Properties & Disposal Metrics

To design an effective disposal strategy, laboratory personnel must first understand the quantitative thresholds and physical characteristics of the compound.

Property / MetricValue / ClassificationOperational Implication
CAS Number 1298123-77-9Unique identifier required for EHS manifesting[1].
Physical State Yellow to off-white solidProne to forming combustible dust-air mixtures if dispersed[1][4].
Water Solubility Highly solubleHighly mobile in aquatic environments; strictly prohibits drain disposal[4].
EPA Waste Code Characteristic Hazardous WasteMust be managed as a hazardous waste due to toxicity and persistence[5][6].
Incineration Temp. 820°C – 1,600°CRequired temperature range to break the stable aromatic pyridine ring[5][7].
Glove Thickness 0.11 mm Nitrile RubberMinimum barrier required for safe mechanical handling and spill recovery[8].

The Mechanistic Rationale for Disposal Protocols (Causality)

Laboratory safety is not merely about following rules; it is about understanding the chemical causality behind them.

  • Why prohibit drain disposal? Nicotinamide derivatives are highly water-soluble and environmentally mobile[4]. Traditional municipal wastewater treatment plants often lack the specific microbial consortia required to rapidly biodegrade substituted pyridines, leading to aquatic toxicity and persistence in the water table[3][4].

  • Why high-temperature incineration? The heterocyclic pyridine ring is thermodynamically stable. Low-temperature combustion can result in incomplete oxidation, generating highly toxic byproducts such as hydrogen cyanide and nitrogen oxides (NOx)[9]. Rotary kiln or liquid injection incineration at 820°C to 1,600°C ensures complete thermal destruction into basic, non-toxic elements (CO2, H2O, N2)[5][7][10].

  • Why avoid dry sweeping during spills? As a fine solid powder, 2-Amino-6-methoxynicotinamide can form explosible dust-air mixtures if dispersed into the atmosphere[4][9]. Mechanical friction from dry sweeping can provide the static ignition source needed for a deflagration event[11].

Step-by-Step Disposal Methodologies

Protocol A: Routine Laboratory Waste Segregation Self-Validation Check: Before beginning, ensure the waste container is chemically compatible (e.g., HDPE plastic) and free of strong oxidizing agents or strong acids, which can react exothermically with amides and pyridines[9].

  • Collection: Transfer all unused or spent 2-Amino-6-methoxynicotinamide solid waste into a sealable, leak-proof container using non-sparking spatulas to prevent static discharge[11][12].

  • Solvent Segregation: If the compound is dissolved in an organic solvent (e.g., DMSO) or aqueous buffer, collect it in a designated "Halogen-Free Organic Waste" or "Aqueous Hazardous Waste" carboy, depending on the primary solvent[8]. Do not mix with heavy metal waste streams.

  • Labeling: Affix a standardized hazardous waste label. Explicitly write "Hazardous Waste - Pyridine Derivative (2-Amino-6-methoxynicotinamide)"[10]. Mark the hazard class as "Toxic / Combustible Solid."

  • Storage: Store in a well-ventilated, cool, and dry secondary containment area away from direct sunlight, heat sources, and incompatible materials[8][13].

  • EHS Transfer: Submit a waste manifest to your institution's Environmental Health and Safety (EHS) department to arrange for pickup and transfer to a licensed rotary kiln incineration facility[10].

Protocol B: Acute Spill Response & Decontamination Self-Validation Check: Verify that the spill area is free of active ignition sources (e.g., open flames, hot plates) before initiating recovery[11].

  • Evacuation & PPE: Isolate the spill zone. Don a particulate respirator (N95 or higher), chemical-resistant safety goggles, and nitrile gloves (minimum 0.11 mm thickness)[8][13].

  • Dust Suppression: Do not use compressed air or dry brooms. Lightly mist the spilled powder with water to suppress dust formation, taking care not to create a flowing runoff[4][9].

  • Mechanical Recovery: Use damp, inert absorbent pads or a HEPA-filtered vacuum specifically designed for combustible dusts to collect the material[13][14].

  • Containment: Place the recovered material and all contaminated PPE into a heavy-duty hazardous waste bag. Seal and label as "Spill Debris - Pyridine Derivative"[6].

  • Surface Decontamination: Wash the affected surface with a mild detergent and water. Collect the rinsate using absorbent materials and dispose of it in the same hazardous waste bag to prevent environmental release into municipal drains[6][8].

Visual Workflow: Waste Management Decision Tree

DisposalWorkflow Start Waste Generation: 2-Amino-6-methoxynicotinamide Decision Waste State? Start->Decision Solid Solid Powder/Crystals Decision->Solid Dry Liquid Aqueous/Organic Solution Decision->Liquid Dissolved SolidCont Collect in leak-proof, sealable container Solid->SolidCont LiqCont Segregate from strong oxidizers & acids Liquid->LiqCont Label Label: 'Hazardous Waste - Pyridine Derivative' SolidCont->Label LiqCont->Label EHS EHS Transfer & Manifesting Label->EHS Incinerator Rotary Kiln Incineration (820°C - 1,600°C) EHS->Incinerator

Workflow for segregation, labeling, and high-temperature incineration of pyridine derivatives.

Regulatory Grounding

Under EPA and OSHA guidelines, pyridine derivatives are strictly regulated due to their toxicological profiles[3][7]. While 2-Amino-6-methoxynicotinamide is a specific substituted analog, it inherits the regulatory disposal requirements of its parent class. Facilities must ensure that their chosen hazardous waste contractor is certified for high-temperature liquid injection or rotary kiln incineration, as landfilling these compounds violates the Resource Conservation and Recovery Act (RCRA) mandates against the land disposal of untreated hazardous organics[5][15].

References

  • [5] Title: Toxicological Profile for Pyridine - Production, Import, Use, and Disposal. Source: National Institutes of Health (NIH) / ATSDR. URL:[Link]

  • [3] Title: ATSDR Pyridine Tox Profile. Source: Centers for Disease Control and Prevention (CDC). URL:[Link]

  • [12] Title: Safety Data Sheet: Pyridine. Source: Carl ROTH. URL:[Link]

  • [1] Title: CAS 1298123-77-9 | 2-Amino-6-Methoxynicotinamide. Source: Rlavie. URL:[Link]

  • [14] Title: Safety Data Sheet: Nicotinamide adenine dinucleotide. Source: Carl ROTH. URL: [Link]

  • [7] Title: ATSDR Pyridine Tox Profile (Incineration Guidelines). Source: Centers for Disease Control and Prevention (CDC). URL:[Link]

  • [9] Title: Safety Data Sheet Nicotinamide Revision 5. Source: Redox. URL:[Link]

  • [15] Title: Agreed Order - Reilly Industries, Inc. Source: Indiana Department of Environmental Management (IN.gov). URL: [Link]

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